Methoxychlor-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H15Cl3O2 |
|---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
1-[2,2,2-trichloro-1-[4-(trideuteriomethoxy)phenyl]ethyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3 |
InChI Key |
IAKOZHOLGAGEJT-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC([2H])([2H])[2H])C(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methoxychlor-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications.
Chemical Identity and Physical Properties
This compound, with the IUPAC name 1,1'-(2,2,2-trichloroethane-1,1-diyl)bis[4-(methoxy-d3)benzene], is a synthetic compound where the six hydrogen atoms on the two methoxy groups of Methoxychlor are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically almost identical to the parent compound but can be distinguished by its higher molecular weight.[1]
While specific experimental data for the physical properties of this compound are not extensively published, the properties of its non-deuterated counterpart, Methoxychlor, provide a close approximation. It is important to note that deuteration can slightly alter physical properties such as melting and boiling points due to the increased molecular mass.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106031-79-2 | [2][3] |
| Molecular Formula | C₁₆H₉D₆Cl₃O₂ | [3] |
| Molecular Weight | 351.68 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% chemical purity, ≥99% isotopic purity (atom % D) |
Table 2: Physical Properties of Methoxychlor (for reference)
| Property | Value | Source |
| Melting Point | 77-89 °C | |
| Boiling Point | Decomposes | |
| Solubility in Water | 0.045 mg/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in aromatic and chlorinated solvents, ketones, and ethanol. |
Chemical Stability and Reactivity
This compound is a stable compound under normal laboratory and storage conditions. For optimal stability, it should be stored in a dry, cool, and well-ventilated place, protected from light. Stock solutions of this compound are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C when protected from light.
The reactivity of this compound is expected to be very similar to that of Methoxychlor. It is incompatible with strong oxidizing agents and alkaline materials. The non-deuterated form is known to decompose upon heating, producing toxic and corrosive gases such as hydrogen chloride.
Use as an Internal Standard in Analytical Methods
The primary application of this compound is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Methoxychlor and other related pesticides in various matrices such as food, water, and biological samples.
Experimental Protocol: General Workflow for Pesticide Analysis using this compound as an Internal Standard
The following is a generalized workflow for the analysis of pesticides in a sample matrix using this compound as an internal standard. Specific parameters will vary depending on the matrix, instrumentation, and target analytes.
Caption: General workflow for pesticide residue analysis.
Methodology Details:
-
Sample Preparation: A representative sample is homogenized. For solid matrices like fruits and vegetables, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction and cleanup.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process. This allows for the correction of analyte loss during sample preparation and instrumental analysis.
-
Extraction: The sample is extracted with a suitable organic solvent, such as acetonitrile or a mixture of hexane and acetone.
-
Cleanup: The extract is purified to remove matrix interferences using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).
-
Concentration: The cleaned extract is concentrated to a final volume, typically under a gentle stream of nitrogen.
-
Instrumental Analysis: The final extract is injected into a GC-MS or LC-MS/MS system. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify both the target analyte (Methoxychlor) and the internal standard (this compound).
-
Quantification: The concentration of the target analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Signaling Pathway in Mass Spectrometric Detection
The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.
References
An In-depth Technical Guide to Methoxychlor-d6: Structural Formula, Isomers, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document details its structural formula, isomers, and relevant physicochemical properties. Furthermore, it outlines experimental protocols for its analysis, offering valuable information for researchers in environmental science, toxicology, and drug development.
Structural Formula and Isomers
This compound is an isotopic variant of Methoxychlor where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This labeling is crucial for its use as an internal standard in quantitative analytical studies, such as those employing mass spectrometry, to improve the accuracy of detection and quantification of Methoxychlor in various matrices.[1]
The primary isomeric form of Methoxychlor is the p,p''-isomer (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane). However, technical-grade Methoxychlor is a mixture containing approximately 88% of the p,p''-isomer, with the remainder consisting of other isomers and related compounds.[2][3] The most significant of these is the o,p''-isomer. The corresponding deuterated isomers are therefore also present in preparations of this compound.
Below are the structural representations of this compound and its main isomers.
Caption: Structural formulas of p,p'-Methoxychlor-d6 and o,p'-Methoxychlor-d6.
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of unlabeled Methoxychlor, with minor differences due to the increased mass of deuterium. The following table summarizes the key properties of Methoxychlor.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₉D₆Cl₃O₂ | [4] |
| Molecular Weight | 351.69 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 77-89 °C | |
| Boiling Point | Decomposes | |
| Water Solubility | 0.1 mg/L at 25 °C | |
| log Kow | 4.68 - 5.08 | |
| Vapor Pressure | Very low | |
| Density | 1.41 g/cm³ at 25 °C |
Synthesis
The synthesis of Methoxychlor was first reported in 1893 and is commercially achieved through the condensation of anisole with chloral in the presence of an acidic condensing agent like sulfuric acid or aluminum chloride.
For the synthesis of this compound, a similar procedure is employed, utilizing deuterated anisole (anisole-d6) as a starting material.
Caption: General synthesis workflow for this compound.
Experimental Protocols: Analysis of Methoxychlor in Environmental Samples
The analysis of Methoxychlor in environmental samples typically involves extraction, cleanup, and instrumental analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques. The use of this compound as an internal standard is highly recommended for accurate quantification.
Sample Preparation and Extraction
Objective: To extract Methoxychlor and this compound from a solid matrix (e.g., soil, sediment).
Materials:
-
Sample (soil, sediment)
-
This compound internal standard solution
-
Dichloromethane (DCM)
-
Acetone
-
Sodium sulfate (anhydrous)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.
-
Vortex the mixture for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction (steps 3-6) two more times, combining the supernatants.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
Cleanup: Solid Phase Extraction (SPE)
Objective: To remove interfering compounds from the sample extract.
Materials:
-
Florisil® SPE cartridges
-
Hexane
-
Ethyl acetate
-
Vacuum manifold
Procedure:
-
Condition a Florisil® SPE cartridge by passing 5 mL of hexane through it.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.
-
Elute the analytes (Methoxychlor and this compound) with 10 mL of a 15:85 (v/v) mixture of ethyl acetate and hexane.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify Methoxychlor and this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms)
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Methoxychlor: m/z 227, 228
-
This compound: m/z 233, 234
-
Caption: A streamlined workflow for the analysis of Methoxychlor in environmental samples.
References
An In-Depth Technical Guide to the Synthesis of Deuterated Methoxychlor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for deuterated methoxychlor, a crucial tool in metabolism, pharmacokinetic, and environmental fate studies of this organochlorine pesticide. The document details the synthesis of the non-labeled compound as a foundational reference, followed by specific strategies for the introduction of deuterium, focusing on the commonly used methoxychlor-d6. Experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are presented to facilitate understanding and replication.
Introduction to Methoxychlor and its Deuterated Analogs
Methoxychlor, 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane, is a synthetic organochlorine insecticide that has been used as a replacement for DDT. Its environmental persistence and potential as an endocrine disruptor have necessitated detailed studies of its metabolic fate. Deuterium-labeled methoxychlor, such as this compound where the hydrogen atoms of the two methoxy groups are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a probe to investigate its metabolic pathways and the kinetic isotope effect.[1]
Synthesis of Non-Deuterated Methoxychlor
The commercial production of methoxychlor provides the foundational chemistry for the synthesis of its deuterated analogs.
Core Reaction: Electrophilic Aromatic Substitution
The standard synthesis of methoxychlor involves the acid-catalyzed condensation of anisole with chloral (trichloroacetaldehyde).[2][3] This reaction is a classic example of electrophilic aromatic substitution, where the anisole ring is activated towards electrophilic attack by the methoxy group.
Reaction:
2 Anisole + Chloral --(H₂SO₄)--> Methoxychlor + H₂O
Experimental Protocol for Methoxychlor Synthesis
A general laboratory-scale procedure for the synthesis of methoxychlor is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, place chloral and a solvent such as glacial acetic acid.
-
Catalyst Addition: Slowly add a strong acid catalyst, typically concentrated sulfuric acid, while maintaining a low temperature with an ice bath.
-
Anisole Addition: Add anisole dropwise to the mixture with continuous stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature. The reaction is typically exothermic.
-
Work-up: After the reaction is complete, pour the mixture into water to precipitate the crude methoxychlor.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis of Deuterated Methoxychlor (this compound)
The synthesis of this compound (1,1,1-trichloro-2,2-bis(4-methoxy-d3-phenyl)ethane) is achieved by employing a deuterated precursor in the condensation reaction. The most common approach involves the use of deuterated anisole (anisole-d3, where the methoxy group is -OCD₃).
Synthesis of Deuterated Precursor: Anisole-d3
The key to synthesizing this compound is the preparation of anisole with a deuterated methyl group. Several methods can be employed for this purpose.
This classic method involves the reaction of a phenoxide with a deuterated methyl halide or sulfate.
Reaction:
Sodium Phenoxide + CD₃I → Anisole-d3 + NaI
Experimental Protocol:
-
Phenoxide Formation: Prepare sodium phenoxide by reacting phenol with a base like sodium hydroxide or sodium metal in a suitable solvent.
-
Methylation: React the sodium phenoxide with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).
-
Purification: The resulting anisole-d3 can be purified by distillation.
Condensation to form this compound
Once anisole-d3 is obtained, it is used in the condensation reaction with chloral, following a similar procedure as for the non-deuterated methoxychlor.
Reaction:
2 Anisole-d3 + Chloral --(H₂SO₄)--> this compound + H₂O
Experimental Protocol:
The protocol is analogous to the synthesis of non-deuterated methoxychlor, with the substitution of anisole for anisole-d3. Careful control of reaction conditions is crucial to maximize yield and prevent any potential H/D exchange, although the C-D bonds in the methoxy group are generally stable under these conditions.
Quantitative Data
While specific yields and deuterium incorporation percentages are highly dependent on the specific reaction conditions and the purity of the deuterated precursor, the following table provides representative data from the literature for the synthesis of methoxychlor.
| Parameter | Value | Reference |
| Typical Yield of Methoxychlor | 88-90% (technical grade) | [2] |
| Purity of Recrystallized Methoxychlor | >99% | [2] |
| Deuterium Incorporation in this compound | >98% | Commercially available standards |
Signaling Pathways of Methoxychlor
Methoxychlor is recognized as an endocrine-disrupting chemical (EDC), primarily exerting its effects through interference with hormone signaling pathways. The parent compound itself has relatively low biological activity; however, it is metabolized in the liver to more potent compounds.
Metabolic Activation
The primary metabolic pathway of methoxychlor involves O-demethylation by cytochrome P450 enzymes to form 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). This metabolite is a more potent estrogen receptor agonist than the parent compound.
Endocrine Disruption Mechanisms
HPTE, the active metabolite of methoxychlor, exerts its endocrine-disrupting effects through several mechanisms:
-
Estrogen Receptor Agonism: HPTE binds to and activates estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the inappropriate activation of estrogen-responsive genes, disrupting normal endocrine function.
-
Androgen Receptor Antagonism: Methoxychlor and its metabolites can also act as antagonists of the androgen receptor, blocking the action of male hormones.
-
Thyroid Hormone Disruption: There is evidence to suggest that methoxychlor can interfere with thyroid hormone signaling, although the primary mechanism appears to be related to hormone synthesis and metabolism rather than direct receptor interaction.
The following diagram illustrates the metabolic activation of methoxychlor and its subsequent interaction with estrogen receptors, leading to endocrine disruption.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a typical experimental workflow for the synthesis and analysis of deuterated methoxychlor.
Conclusion
The synthesis of deuterated methoxychlor, particularly this compound, is a critical process for advancing the understanding of this environmental contaminant. The established method involves the condensation of a deuterated anisole precursor with chloral. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to synthesize and utilize these valuable labeled compounds in their studies. A thorough understanding of both the synthetic pathways and the biological mechanisms of action is essential for comprehensively evaluating the risks associated with methoxychlor exposure.
References
The Role of Methoxychlor-d6 in Modern Analytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific purpose and application of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. The primary application of this isotopically labeled compound is as an internal standard in quantitative analytical methodologies, particularly in chromatography coupled with mass spectrometry. This guide will delve into the core principles of its use, present detailed experimental protocols, summarize relevant quantitative data, and provide visual representations of the underlying workflows and principles.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental reason for using this compound in research is to enhance the accuracy and precision of the quantification of Methoxychlor in various complex matrices, such as environmental and biological samples.[1][2] This is achieved through a technique known as isotope dilution mass spectrometry (IDMS).
In this method, a known quantity of this compound is added to a sample at the beginning of the analytical process.[1] this compound is an ideal internal standard because its chemical and physical properties are nearly identical to the non-deuterated Methoxychlor (the analyte).[3] This means it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to the presence of six deuterium atoms, this compound has a higher mass than Methoxychlor. This mass difference allows the two compounds to be distinguished by a mass spectrometer.[3]
By measuring the ratio of the analyte to the internal standard in the final extract, it is possible to accurately calculate the concentration of the analyte in the original sample. This method effectively corrects for any loss of the analyte that may occur during the sample preparation steps and compensates for variations in instrument response.
Key Applications of this compound
The primary application of this compound is in the quantitative analysis of Methoxychlor residues in a variety of samples, including:
-
Environmental Monitoring: Determining the concentration of Methoxychlor in soil, water, and sediment to assess environmental contamination.
-
Food Safety: Quantifying Methoxychlor residues in food products such as fruits, vegetables, meat, and milk to ensure compliance with regulatory limits.
-
Biological Monitoring: Measuring Methoxychlor levels in biological tissues and fluids to study its bioaccumulation and toxicology.
Quantitative Data Summary
The use of an internal standard like this compound significantly improves the quality of quantitative data. The following tables summarize typical performance data from analytical methods for Methoxychlor.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 71-104% | Biological Samples | GC-ECD | |
| Recovery | 84-100% | Environmental Samples | GC-ECD | |
| Recovery | 89% | Drinking Water | SPE-MEKC | |
| Recovery | 82.8-103.2% | Meat | GPC-GC-MS | |
| Limit of Detection (LOD) | 0.041 µg/L | Drinking Water | SPE-MEKC | |
| Limit of Detection (LOD) | 2.0 µg/L | Serum | GC-MS/MS | |
| Limit of Detection (LOD) | 0.001 mg/kg | Meat | GPC-GC-MS |
Table 1: Summary of Analytical Method Performance for Methoxychlor Analysis.
Detailed Experimental Protocol: QuEChERS Method for Pesticide Residue Analysis
The following is a detailed protocol for the analysis of Methoxychlor in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with this compound as an internal standard.
4.1 Materials and Reagents
-
Methoxychlor analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
4.2 Sample Preparation
-
Homogenization: Homogenize a representative 10-15 g sample of the food matrix (e.g., fruit, vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
4.3 Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing PSA and MgSO₄.
-
Cleanup: Cap the tube and vortex for 30 seconds.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
4.4 Final Extract Preparation and Analysis
-
Final Extract: Take an aliquot of the cleaned-up supernatant for analysis.
-
Instrumental Analysis: Analyze the final extract by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is calibrated using a series of standards containing known concentrations of Methoxychlor and a constant concentration of this compound.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle behind using a deuterated internal standard.
References
An In-depth Technical Guide to the Physical and Chemical Differences Between Methoxychlor and Methoxychlor-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physical and chemical distinctions between Methoxychlor and its deuterated analog, Methoxychlor-d6. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize these compounds in their studies. The guide details their fundamental properties, outlines experimental protocols for their analysis, and illustrates the biological pathways they influence.
Core Physical and Chemical Properties
Methoxychlor is a synthetic organochlorine insecticide.[1] Its deuterated counterpart, this compound, is a stable isotope-labeled version of the molecule where six hydrogen atoms on the two methoxy groups have been replaced with deuterium atoms. This isotopic substitution is the primary source of the physical and chemical differences between the two molecules, which are crucial for their respective applications, particularly the use of this compound as an internal standard in quantitative analyses.[2]
The key physical and chemical properties of Methoxychlor and this compound are summarized in the table below for a comparative overview.
| Property | Methoxychlor | This compound | Key Differences and Implications |
| Chemical Formula | C₁₆H₁₅Cl₃O₂[3] | C₁₆H₉D₆Cl₃O₂[4] | The presence of six deuterium atoms in place of hydrogen atoms in the methoxy groups. |
| Molecular Weight | 345.65 g/mol [3] | 351.68 g/mol | The increased mass of this compound is the most significant physical difference and is the basis for its differentiation in mass spectrometry. |
| CAS Number | 72-43-5 | 106031-79-2 | Unique identifiers for each compound. |
| Appearance | Colorless to light-yellow crystalline solid. | White to off-white solid. | No significant difference in physical appearance is expected. |
| Melting Point | 89 °C | Not empirically reported, but expected to be very similar to Methoxychlor. | Isotopic substitution of this nature typically has a negligible effect on the melting point. |
| Boiling Point | Decomposes before boiling. | Decomposes before boiling. | Both compounds are expected to decompose at high temperatures. |
| Solubility | Insoluble in water; soluble in most organic solvents. | Expected to have very similar solubility to Methoxychlor. | The polarity and overall chemical structure remain largely unchanged, thus solubility characteristics are comparable. |
Spectroscopic and Chromatographic Differences
The isotopic labeling of this compound leads to distinct differences in its analytical signatures compared to Methoxychlor, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
In mass spectrometry, the six-dalton mass difference between Methoxychlor and this compound allows for their clear separation and quantification. The fragmentation patterns will be similar, but the resulting fragment ions containing the deuterated methoxy groups will have a corresponding mass shift. This property is fundamental to its use as an internal standard in isotope dilution mass spectrometry, a highly accurate quantification method.
NMR Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the methoxy protons (around 3.8 ppm in Methoxychlor) will be absent in the spectrum of this compound. Conversely, in ²H (Deuterium) NMR spectroscopy, a signal corresponding to the deuterium atoms in the methoxy groups of this compound will be observed.
Infrared (IR) Spectroscopy
The C-D bond vibrational frequencies are lower than those of C-H bonds. Therefore, the IR spectrum of this compound will show absorption bands in a different region for the methoxy group C-D stretching vibrations compared to the C-H stretching vibrations in Methoxychlor.
Experimental Protocols
Detailed methodologies for the analysis of Methoxychlor and this compound are crucial for obtaining reliable and reproducible data. The following are representative protocols for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of Methoxychlor and this compound.
Objective: To separate and quantify Methoxychlor and this compound in a sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms)
Reagents and Materials:
-
Hexane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Methoxychlor analytical standard
-
This compound analytical standard (as internal standard)
-
Sodium sulfate (anhydrous)
-
Sample matrix (e.g., water, soil, biological tissue)
Sample Preparation (Water Sample):
-
To a 1 L water sample, add a known amount of this compound internal standard.
-
Perform a liquid-liquid extraction with hexane (e.g., 3 x 50 mL).
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Methoxychlor: Monitor characteristic ions (e.g., m/z 227, 345)
-
This compound: Monitor characteristic ions (e.g., m/z 233, 351)
-
Data Analysis: Quantify the amount of Methoxychlor in the sample by comparing the peak area of the analyte to the peak area of the this compound internal standard.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is another effective method for the analysis of Methoxychlor.
Objective: To separate and quantify Methoxychlor using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methoxychlor analytical standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
Procedure:
-
Prepare a series of standard solutions of Methoxychlor in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standards and the sample into the HPLC system.
-
Quantify Methoxychlor by comparing the peak area of the sample to the calibration curve generated from the standards.
Biological Activity and Signaling Pathway
Methoxychlor is recognized as an endocrine-disrupting chemical. Its biological activity is primarily mediated through its metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). HPTE exhibits estrogenic activity by interacting with estrogen receptors (ERs), particularly ERα and ERβ. This interaction can disrupt normal endocrine signaling pathways.
The following diagram illustrates the simplified signaling pathway of HPTE's interaction with estrogen receptors.
References
Solubility Profile of Methoxychlor-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methoxychlor-d6 in various organic solvents. The information presented is intended to support research, analytical method development, and formulation studies.
Quantitative Solubility Data
Methoxychlor exhibits a wide range of solubility in organic solvents, being particularly soluble in aromatic, chlorinated, and ketonic solvents. The following table summarizes the available quantitative solubility data for Methoxychlor.
| Organic Solvent | Solubility (g/kg of solvent) | Temperature (°C) |
| Chloroform | 440 | 22 |
| Xylene | 440 | 22 |
| Methanol | 50 | 22 |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (equivalent to ~100 g/kg) | Not Specified |
Qualitative assessments indicate that Methoxychlor is "very soluble" in most organic solvents[3]. It is also described as soluble in ethanol[4].
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound in an organic solvent is the shake-flask method , which is a thermodynamic solubility assay. This method involves achieving a state of equilibrium between the undissolved solute and the saturated solution, followed by the quantification of the dissolved compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Analytical balance
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or GC-MS.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the solubility of this compound in an organic solvent using the shake-flask method.
References
An In-depth Technical Guide on the Key Metabolites of Methoxychlor and Their Deuterated Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key metabolites of the organochlorine pesticide Methoxychlor (MXC), their deuterated forms, and the analytical methodologies relevant to their study. Methoxychlor, a proestrogenic endocrine disruptor, undergoes metabolic activation in the liver to exert its biological effects. Understanding its metabolic pathways is crucial for assessing its toxicological profile and for the development of analytical standards.
Key Metabolites of Methoxychlor
Methoxychlor is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes through sequential O-demethylation and ortho-hydroxylation reactions.[1] These processes convert the lipophilic parent compound into more polar, estrogenic metabolites that are more readily excreted. The principal metabolites are:
-
1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane (Mono-OH-MXC): The initial product of O-demethylation of one of the methoxy groups of Methoxychlor.[2]
-
1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (Bis-OH-MXC or HPTE): Formed by the subsequent demethylation of Mono-OH-MXC. This metabolite is considered the primary mediator of Methoxychlor's estrogenic effects and is significantly more potent than the parent compound.[3][4][5]
-
1,1,1-trichloro-2-(4-methoxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (Catechol-MXC): A key intermediate formed through ortho-hydroxylation of Mono-OH-MXC.
-
1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (Tris-OH-MXC): The final product resulting from either the demethylation of Catechol-MXC or the ortho-hydroxylation of Bis-OH-MXC.
The metabolism of Methoxychlor is complex, involving multiple CYP450 isoforms. CYP2C19 is highly efficient at O-demethylation, while CYP3A4 is the primary catalyst for ortho-hydroxylation. CYP2B6 is unique in its ability to effectively catalyze both reactions.
Deuterated Forms of Methoxychlor Metabolites
Deuterium-labeled internal standards are indispensable for the accurate quantification of analytes in complex biological matrices using mass spectrometry-based methods. The incorporation of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled analyte.
While specific deuterated standards for all Methoxychlor metabolites are not readily commercially available, their synthesis can be achieved through established methods for deuterating aromatic compounds. Common strategies include:
-
Hydrogen-Deuterium (H-D) Exchange: This can be accomplished using deuterated water (D₂O) under high temperature and pressure, often with a metal catalyst like platinum. Flow synthesis methods using microwave technology can enhance the efficiency of this process.
-
Acid-Catalyzed Exchange: Treating the aromatic compound with a strong acid (pKa ≤ 1) in a deuterated solvent can facilitate H-D exchange on the aromatic rings.
-
Deamination in Deuterated Acid: The deamination of aromatic amines using deuterohypophosphorous acid can introduce deuterium into a specific position on the aromatic ring.
-
Reductive Deuteration: Aromatic esters can be reductively deuterated to form α,α-dideuterio benzyl alcohols using reagents like samarium(II) iodide (SmI₂) and D₂O.
For Methoxychlor metabolites, deuteration would typically be targeted at the aromatic rings or the remaining methoxy groups to ensure stability of the label during analysis.
Quantitative Data on Methoxychlor Metabolism
The affinity of various CYP450 enzymes for Methoxychlor and its metabolites has been characterized. This information is crucial for understanding the kinetics of its metabolic activation.
| Substrate | Enzyme | Reaction | Kₘ (µM) | Reference |
| Methoxychlor | CYP2C19 | O-demethylation | 0.23 | |
| Mono-OH-MXC | CYP2C19 | O-demethylation | 0.41 | |
| Catechol-MXC | CYP2C19 | O-demethylation | 0.35 | |
| Mono-OH-MXC | CYP3A4 | ortho-hydroxylation | 12 | |
| Bis-OH-MXC | CYP3A4 | ortho-hydroxylation | 25 |
Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
Studies have also shown that the estrogenic activity of the metabolites is significantly higher than that of the parent compound. Hydroxyphenyltrichloroethane (HPTE or Bis-OH-MXC) is estimated to be at least 100 times more potent than Methoxychlor itself.
Experimental Protocols
This protocol outlines a general procedure for studying the metabolism of Methoxychlor in vitro using liver microsomes.
1. Materials and Reagents:
-
Pooled human or rat liver microsomes
-
Methoxychlor and its metabolite standards
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., 20 mM NADPH, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or ethyl acetate)
-
Internal standard (deuterated analog of the analyte of interest)
2. Microsomal Incubation:
-
Thaw liver microsomes on ice immediately before use.
-
Prepare an incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding the test compound (Methoxychlor) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The reaction should be terminated when approximately 10-15% of the substrate has been consumed to ensure initial rate conditions are measured.
-
Terminate the reaction by adding 2-4 volumes of ice-cold organic solvent containing the internal standard.
3. Sample Preparation:
-
Vortex the terminated reaction mixture vigorously to precipitate proteins.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
The sample may be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS analysis.
4. Analytical Detection:
-
Analyze the samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Separate the parent compound and its metabolites using a suitable C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both typically containing a small percentage of formic acid.
-
Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
This protocol describes a general approach for the synthesis of deuterated aromatic metabolites of Methoxychlor for use as internal standards, based on acid-catalyzed H-D exchange.
1. Materials:
-
Non-deuterated Methoxychlor metabolite (e.g., Bis-OH-MXC)
-
Deuterated solvent (e.g., D₂O, deuterated acetic acid)
-
Strong acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄)
-
Anhydrous organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
2. Reaction Procedure:
-
Dissolve the metabolite in the deuterated solvent.
-
Carefully add the strong acid catalyst to the solution.
-
Heat the reaction mixture under reflux for several hours to overnight to facilitate the H-D exchange on the aromatic rings. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of aromatic proton signals.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the deuterated product with an organic solvent.
-
Wash the organic layer with brine, and dry it over anhydrous sodium or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude deuterated product.
3. Purification and Characterization:
-
Purify the deuterated metabolite using column chromatography or preparative HPLC.
-
Confirm the identity and determine the degree of deuteration of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Mandatory Visualizations
Caption: Metabolic activation pathway of Methoxychlor in the liver.
Caption: Experimental workflow for analyzing Methoxychlor metabolites.
Caption: Relationship between Methoxychlor metabolism and estrogenic activity.
References
- 1. Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Environmental Fate and Degradation of Methoxychlor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the organochlorine insecticide, Methoxychlor. Banned in the United States in 2003 and the European Union in 2002 due to its acute toxicity, bioaccumulation, and endocrine-disrupting activity, understanding the persistence and degradation pathways of Methoxychlor remains critical for environmental risk assessment and remediation strategies.[1] This document details the primary degradation processes—hydrolysis, photolysis, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its environmental behavior.
Physicochemical Properties and Environmental Distribution
Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] is a crystalline solid with low water solubility and a high octanol-water partition coefficient (Log Kow), indicating its lipophilic nature.[2][3][4] These properties govern its distribution in the environment, leading to strong adsorption to soil and sediment and a potential for bioaccumulation in certain organisms.[5]
| Property | Value | Reference |
| CAS Number | 72-43-5 | |
| Molecular Formula | C₁₆H₁₅Cl₃O₂ | |
| Molecular Weight | 345.65 g/mol | |
| Water Solubility | 0.1 mg/L at 25°C | |
| Log Kow | 4.83 - 5.08 | |
| Vapor Pressure | Very low | |
| Henry's Law Constant | 1.6 x 10⁻⁵ atm-m³/mol at 25°C |
Degradation Pathways
Methoxychlor degrades in the environment through a combination of abiotic and biotic processes. The primary pathways are hydrolysis, photolysis, and microbial degradation, each contributing to its transformation into various metabolites.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of Methoxychlor is pH-dependent.
Quantitative Data: Hydrolysis Half-life of Methoxychlor
| pH | Temperature (°C) | Half-life | Reference |
| 3-7 | 27 | 367 days | |
| 9 | 27 | 270 days | |
| Moist Soils | - | > 1 year |
Hydrolysis Products: Under neutral conditions (pH 7), the major hydrolysis products are anisoin and anisil, with 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE) as a minor product. At a higher pH of 10, DMDE becomes the major hydrolysis product.
Experimental Protocol: Hydrolysis Study (Adapted from OECD Guideline 111)
This protocol outlines a general procedure for determining the rate of hydrolysis of a chemical substance.
-
Test Substance Preparation: Prepare a stock solution of Methoxychlor in a water-miscible, low-volatility solvent (e.g., acetonitrile). The final concentration in the test solutions should not exceed half of its water solubility.
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Commonly used buffer systems include citrate, phosphate, and borate.
-
Test Setup:
-
Add a small aliquot of the Methoxychlor stock solution to each buffer solution in sterile test vessels, ensuring the organic solvent concentration is minimal (<1% v/v).
-
Tightly seal the vessels to prevent volatilization.
-
Prepare triplicate samples for each pH and temperature combination.
-
Include sterile control samples (buffer without test substance) and analytical blanks.
-
-
Incubation:
-
Incubate the test vessels in the dark at a constant temperature (e.g., 25°C and 50°C) in a thermostatically controlled bath or incubator.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw samples from each test vessel.
-
Immediately analyze the samples for the concentration of Methoxychlor and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Plot the concentration of Methoxychlor against time for each pH and temperature.
-
Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for each condition using the formula: t₁/₂ = ln(2)/k.
-
Photolysis
Photolysis is the degradation of a chemical by light. Methoxychlor can undergo direct photolysis by absorbing sunlight or indirect photolysis through reactions with photochemically produced reactive species in the environment.
Quantitative Data: Photolysis Half-life of Methoxychlor
| Medium | Condition | Half-life | Reference |
| Distilled Water | Direct photolysis | 4.5 months | |
| Natural Waters | Indirect "sensitized" photolysis | < 5 hours | |
| Shallow River | Volatilization | 4.5 days | |
| Air (vapor phase) | Reaction with hydroxyl radicals | 3.7 hours (estimated) |
Photolysis Products: The primary photolysis product of Methoxychlor in water is 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE). Other identified products include corresponding benzophenones and 1,1-bis(4-methoxyphenyl)-2-chloroethylene.
Experimental Protocol: Aqueous Photolysis Study (Adapted from US EPA OCSPP 835.2240)
This protocol describes a method to determine the direct photolysis rate of a chemical in water.
-
Test Solution Preparation:
-
Prepare a solution of Methoxychlor in sterile, buffered, air-saturated purified water.
-
If necessary, a co-solvent (e.g., acetonitrile) can be used at a concentration not exceeding 1% (v/v).
-
The test concentration should be less than half the water solubility.
-
-
Light Source:
-
Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a spectrum extending to at least 290 nm.
-
The light intensity should be measured using a calibrated radiometer.
-
-
Test Setup:
-
Place the test solution in quartz tubes or a photoreactor.
-
Prepare dark control samples by wrapping identical tubes in aluminum foil.
-
Maintain a constant temperature using a water bath or other temperature control system.
-
-
Irradiation:
-
Expose the samples to the light source for a defined period.
-
Simultaneously, keep the dark control samples at the same temperature.
-
-
Sampling and Analysis:
-
At appropriate time intervals, collect samples from both the irradiated and dark control vessels.
-
Analyze the samples for the concentration of Methoxychlor and its photoproducts using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
-
Data Analysis:
-
Calculate the first-order rate constant and half-life for the degradation in both the irradiated and dark control samples.
-
The rate of direct photolysis is the difference between the rate in the light and the rate in the dark.
-
The quantum yield can be calculated if the molar absorptivity of the chemical and the light intensity at different wavelengths are known.
-
Microbial Degradation
Microbial degradation is a key process in the breakdown of Methoxychlor in soil and sediment, occurring under both aerobic and anaerobic conditions. The rate and extent of degradation are highly dependent on the environmental conditions and the microbial communities present.
Quantitative Data: Microbial Degradation Half-life of Methoxychlor
| Environment | Condition | Half-life | Reference |
| Soil | Aerobic | > 100 days | |
| Soil | Anaerobic | < 30 days | |
| Sediments | Aerobic | > 100 days | |
| Sediments | Anaerobic | < 28 days |
Microbial Degradation Products: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination, leading to the formation of 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane (DDD) and 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethylene (DDE) analogues of Methoxychlor. O-demethylation is another important transformation, producing mono- and dihydroxy derivatives. Under aerobic conditions, degradation is generally slower.
Experimental Protocol: Aerobic and Anaerobic Soil Metabolism Study (Adapted from US EPA OCSPP 835.4100 & 835.4200 and OECD 307)
This protocol provides a framework for assessing the microbial degradation of Methoxychlor in soil.
-
Soil Collection and Characterization:
-
Collect fresh soil samples from a location with no prior pesticide treatment.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
-
Test Substance Application:
-
Use radiolabeled (e.g., ¹⁴C) Methoxychlor to facilitate tracking of the parent compound and its metabolites.
-
Apply the test substance to the soil at a concentration relevant to its agricultural use.
-
-
Aerobic Test Setup:
-
Place the treated soil in incubation flasks.
-
Maintain the soil moisture at 40-60% of its maximum water holding capacity.
-
Continuously purge the flasks with humidified, carbon dioxide-free air.
-
Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).
-
-
Anaerobic Test Setup:
-
First, establish anaerobic conditions in the soil by flooding with water and purging with an inert gas (e.g., nitrogen) for a period (e.g., 30 days) to allow for the depletion of oxygen.
-
Apply the radiolabeled Methoxychlor.
-
Seal the incubation flasks and incubate in the dark.
-
-
Incubation:
-
Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.
-
-
Sampling and Extraction:
-
At specified intervals, sacrifice replicate flasks.
-
Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, acetone).
-
Analyze the volatile traps for ¹⁴CO₂ and other volatile organic compounds.
-
-
Analysis:
-
Quantify the total radioactivity in the extracts, extracted soil (non-extractable residues), and volatile traps using Liquid Scintillation Counting (LSC).
-
Identify and quantify Methoxychlor and its transformation products in the extracts using techniques like HPLC with radiometric detection and/or GC-MS.
-
-
Data Analysis:
-
Calculate the mass balance of radioactivity at each sampling interval.
-
Determine the dissipation half-life (DT₅₀) of Methoxychlor and the formation and decline of major metabolites.
-
Environmental Persistence and Mobility
The environmental persistence of Methoxychlor is moderate, with its degradation rate being highly dependent on environmental conditions. It is more persistent under aerobic conditions compared to anaerobic conditions.
Soil Sorption
Methoxychlor has a high soil organic carbon-water partitioning coefficient (Koc), indicating that it binds strongly to soil organic matter. This strong sorption limits its mobility in soil and reduces the potential for leaching into groundwater. However, some of its degradation products may be more mobile.
Quantitative Data: Soil Sorption Coefficient (Koc) of Methoxychlor
| Soil Type | Koc (L/kg) | Reference |
| Sand | 9,700 - 41,000 | |
| Coarse Silt | 80,000 - 86,000 | |
| Medium Silt | 73,000 - 100,000 | |
| Fine Silt | 80,000 - 100,000 | |
| Clay | 73,000 - 92,000 | |
| Water-Sediment System | 620 |
Bioaccumulation
Due to its lipophilicity, Methoxychlor has the potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) varies significantly among different species. While it can accumulate in invertebrates and some fish, many fish species can metabolize it relatively quickly.
Quantitative Data: Bioconcentration Factor (BCF) of Methoxychlor
| Organism | BCF (L/kg) | Reference |
| Fathead Minnow (Pimephales promelas) | 8,300 | |
| Rainbow Trout (Oncorhynchus mykiss) | 2,358 - 5,207 | |
| Mussel | 12,000 | |
| Snail | 5,000 - 8,570 | |
| Stoneflies | 348 - 1,130 | |
| Clams | 1,500 | |
| Bacteria (Aerobacter aerogenes) | 411 - 2,758 | |
| Bacteria (Bacillus subtilis) | 2,114 - 8,138 |
Experimental Protocol: Fish Bioconcentration Study (Adapted from US EPA OCSPP 850.1730 and OECD 305)
This protocol outlines a flow-through fish bioconcentration study.
-
Test Organisms: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish, fathead minnow) and acclimate them to the test conditions.
-
Test Substance: Use radiolabeled Methoxychlor to facilitate analysis.
-
Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.
-
Uptake Phase:
-
Expose the fish to a constant, sublethal concentration of Methoxychlor in the water for a period of up to 28 days, or until a steady-state concentration in the fish tissue is reached.
-
Collect water and fish samples at regular intervals.
-
-
Depuration Phase:
-
Transfer the fish to clean, untreated water.
-
Continue to collect fish samples at regular intervals to measure the rate of elimination of the substance.
-
-
Analysis:
-
Analyze the water and fish tissue samples for the concentration of Methoxychlor and its metabolites using appropriate analytical methods (e.g., LSC for total radioactivity, HPLC or GC-MS for parent compound and metabolites).
-
-
Data Analysis:
-
Calculate the uptake and depuration rate constants.
-
The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.
-
Conclusion
The environmental fate of Methoxychlor is complex, with its persistence and degradation being influenced by a multitude of environmental factors. While it exhibits a tendency to sorb to soil and sediment and has the potential for bioaccumulation, it is susceptible to degradation through hydrolysis, photolysis, and particularly microbial action under anaerobic conditions. A thorough understanding of these processes, supported by robust experimental data, is essential for predicting its environmental impact and developing effective management strategies for contaminated sites. This guide provides a foundational understanding and detailed methodologies to aid researchers and environmental professionals in this endeavor.
References
- 1. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. oecd.org [oecd.org]
Methodological & Application
Using Methoxychlor-d6 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methoxychlor-d6 as an internal standard in mass spectrometry-based quantitative analysis. The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development, particularly for complex matrices encountered in environmental, food safety, and biological monitoring. This compound, being structurally and chemically almost identical to the parent compound methoxychlor, co-elutes and experiences similar ionization effects, thereby providing accurate correction for variations during sample preparation and analysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. This "internal standard" behaves nearly identically to the native analyte ("target") throughout extraction, cleanup, and injection. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.[1]
Applications
This compound is an ideal internal standard for the quantitative analysis of methoxychlor in a variety of matrices, including:
-
Environmental Samples: Water, soil, and sediment.
-
Food and Agricultural Products: Fruits, vegetables, grains, and animal tissues.[2][3]
-
Biological Samples: Serum, plasma, urine, and adipose tissue for exposure monitoring.[4][5]
Experimental Protocols
The following protocols describe the general steps for sample preparation and analysis. These should be optimized for the specific matrix and instrumentation used.
Sample Preparation: QuEChERS Protocol for Solid Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or tissue)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN)
-
50 mL centrifuge tubes
-
Extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate. For fatty matrices, C18 may also be included.
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10-15 mL of acetonitrile.
-
Cap and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of methoxychlor.
Typical GC-MS/MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-280 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 300°C at 10-20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp. | 280-300 °C |
| Ion Source Temp. | 230-250 °C |
MRM Transitions (Hypothetical):
-
Methoxychlor: Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)
-
This compound: Precursor Ion (m/z+6) -> Product Ion 1 (m/z+6), Product Ion 2 (m/z+6)
Note: The exact m/z values for precursor and product ions should be determined empirically by infusing standard solutions of methoxychlor and this compound into the mass spectrometer.
Quantitative Data
The use of an isotopically labeled internal standard like this compound significantly improves the accuracy and precision of quantification. The following tables present typical performance data that can be expected from a validated method using this approach. Data is based on similar pesticide analyses reported in the literature.
Table 1: Method Validation - Recovery and Precision
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| Tomato | 10 | 95.2 | 6.8 |
| 50 | 98.1 | 4.5 | |
| 200 | 101.5 | 3.2 | |
| Spinach | 10 | 92.8 | 8.1 |
| 50 | 96.5 | 5.7 | |
| 200 | 99.2 | 4.1 | |
| Soil | 20 | 90.5 | 9.5 |
| 100 | 94.3 | 6.2 | |
| 500 | 97.8 | 5.3 |
Table 2: Calibration and Linearity
| Matrix | Calibration Range (ng/mL) | R² Value |
| Solvent | 1 - 1000 | > 0.998 |
| Matrix-Matched | 1 - 1000 | > 0.995 |
Logical Relationship of Internal Standard Correction
The core principle of using an internal standard is to establish a consistent response ratio between the analyte and the standard. This ratio is then used to calculate the concentration of the analyte in the unknown sample.
Conclusion
The use of this compound as an internal standard in conjunction with mass spectrometry provides a highly accurate, precise, and robust method for the quantification of methoxychlor in diverse and complex matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate reliable analytical methods for methoxychlor analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. hpst.cz [hpst.cz]
- 3. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
GC-MS/MS Application Note: Quantitative Analysis of Methoxychlor-d6
Introduction
Methoxychlor, an organochlorine pesticide, has been used extensively in agriculture and vector control. Due to its persistence in the environment and potential endocrine-disrupting effects, monitoring its presence in various matrices is crucial. Deuterated analogs of target compounds, such as Methoxychlor-d6, are frequently employed as internal standards in analytical methods to improve accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This application note details a sensitive and selective GC-MS/MS method for the quantitative analysis of this compound. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental monitoring.
Experimental
Sample Preparation: QuEChERS Method
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from a given matrix (e.g., soil, food products).
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Analysis
The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS (or equivalent)
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial 150 °C (hold 0 min), ramp to 280 °C at 30 °C/min, hold for 10 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
Based on the known fragmentation of Methoxychlor, the following MRM transitions are proposed for this compound. The precursor ion (m/z 233) is derived from the common fragment of Methoxychlor (m/z 227) with the addition of six deuterium atoms on the methoxy groups.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 233 | 175 | 50 | 25 |
| This compound (Qualifier) | 233 | 115 | 50 | 40 |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the GC-MS/MS method for this compound, based on typical validation data for organochlorine pesticides.[1][2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15.0 ng/mL |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | < 20% |
Experimental Workflow Diagram
Caption: GC-MS/MS analytical workflow for this compound determination.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship of the key steps in developing and validating the GC-MS/MS method.
Caption: Logical flow for GC-MS/MS method development and validation.
References
Application Notes and Protocols for LC-MS/MS Quantification of Methoxychlor Using Methoxychlor-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxychlor, an organochlorine pesticide, has been utilized as a replacement for DDT. However, due to its potential endocrine-disrupting properties and adverse effects on reproductive health, its presence in environmental and biological samples is a significant concern.[1] Accurate and sensitive quantification of Methoxychlor is crucial for toxicological studies, environmental monitoring, and food safety assessment. This document provides a detailed protocol for the quantification of Methoxychlor in a fruit matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Methoxychlor-d6 as an internal standard.
Signaling Pathway Disruption by Methoxychlor
Methoxychlor is known to interfere with endocrine signaling pathways, primarily by acting as an agonist for the estrogen receptor (ER) and an antagonist for the androgen receptor (AR).[2][3][4][5] This disruption can lead to a cascade of downstream effects, altering normal hormonal balance and potentially leading to reproductive and developmental issues. The metabolite of Methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is a more potent estrogen receptor agonist than the parent compound.
Caption: Methoxychlor's interference with estrogen and androgen receptor signaling pathways.
Experimental Protocol: LC-MS/MS Quantification of Methoxychlor in a Fruit Matrix
This protocol details the sample preparation and instrumental analysis for the quantification of Methoxychlor in a representative fruit matrix (e.g., apples) using this compound as an internal standard.
Materials and Reagents
-
Methoxychlor certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented matrices)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Caption: QuEChERS sample preparation workflow for Methoxychlor analysis in fruit.
Step-by-Step Protocol:
-
Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Spike the sample with an appropriate concentration of this compound internal standard.
-
Vortex the tube vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄).
-
Vortex the tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 10 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methoxychlor | 345.0 | 171.1 (Quantifier) | 20 |
| 345.0 | 227.1 (Qualifier) | 15 | |
| This compound | 351.0 | 174.1 (Quantifier) | 20 |
| 351.0 | 233.1 (Qualifier) | 15 |
Note: The precursor ion for Methoxychlor is often cited as [M-OCH3]+ at m/z 314 or the fragment at 227.1 in GC-MS. In LC-MS with soft ionization, the protonated molecule [M+H]+ at m/z 345.0 is a common precursor. The transitions for this compound are predicted based on the fragmentation of the parent compound and should be optimized on the specific instrument used.
Data Presentation and Analysis
Calibration Curve
Prepare matrix-matched calibration standards by spiking known concentrations of Methoxychlor into blank fruit extract. The concentration range should encompass the expected levels in the samples. A typical calibration range is 1 to 100 ng/mL. The calibration curve should be linear with a correlation coefficient (r²) > 0.99.
Quantitative Data Summary
The following table presents representative data for method performance, including linearity, recovery, and precision.
| Parameter | Methoxychlor |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (%) at 10 µg/kg | 95 ± 5 |
| Recovery (%) at 50 µg/kg | 98 ± 4 |
| Precision (RSD, %) at 10 µg/kg | < 10 |
| Precision (RSD, %) at 50 µg/kg | < 8 |
This data is representative of typical performance for this type of analysis and should be validated in the user's laboratory.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Methoxychlor in a fruit matrix using LC-MS/MS with this compound as an internal standard. The combination of the QuEChERS sample preparation method and the high selectivity and sensitivity of tandem mass spectrometry allows for accurate and reliable determination of Methoxychlor at trace levels. This method is suitable for routine monitoring, risk assessment, and research applications in the fields of food safety, environmental science, and toxicology.
References
- 1. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. wexer-store.com [wexer-store.com]
Application Notes and Protocols for Methoxychlor Analysis in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of soil and water matrices for the analysis of methoxychlor, a persistent organochlorine pesticide. The following sections outline established extraction and clean-up techniques, offering methodologies to ensure accurate and reproducible quantification of methoxychlor residues.
Analysis of Methoxychlor in Soil
The complex and heterogeneous nature of soil, with its varying composition of inorganic and organic components, necessitates robust sample preparation to extract methoxychlor effectively.[1] Common techniques include traditional solvent extraction methods and the more modern QuEChERS approach.
Key Techniques for Soil Sample Preparation
-
Soxhlet Extraction (EPA Method 3540/8081A): This is a classic and exhaustive extraction technique. It involves continuous extraction of the sample with an organic solvent. While effective, it is time-consuming and requires significant solvent volumes.[2]
-
Ultrasonic Extraction (EPA Method 3550/8081A): This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent extraction. It is faster than Soxhlet extraction but may be less exhaustive for certain soil types.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has gained significant popularity for pesticide residue analysis in various matrices, including soil.[1][3] It involves an initial extraction with an organic solvent (typically acetonitrile) and a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) clean-up.
Workflow for Soil Sample Preparation (QuEChERS)
Caption: QuEChERS workflow for methoxychlor analysis in soil.
Experimental Protocol: QuEChERS Method for Soil
1. Sample Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of reagent water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. For soils with high organic matter, C18 sorbent may also be included.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Final Extract Preparation
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for chromatographic analysis (e.g., GC-ECD, GC-MS).
Performance Data for Soil Analysis
| Parameter | QuEChERS | Soxhlet Extraction |
| Recovery | 70-120% | 80-115% |
| RSD (%) | < 20% | < 15% |
| Solvent Usage | Low | High |
| Time | ~20 min | 6-24 hours |
Analysis of Methoxychlor in Water
The analysis of methoxychlor in water typically involves a pre-concentration step due to its low solubility and the often low levels of contamination. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.
Key Techniques for Water Sample Preparation
-
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning methoxychlor from the water sample into an immiscible organic solvent, such as methylene chloride or hexane. While effective, LLE is labor-intensive and requires large volumes of organic solvents, which can pose environmental and health risks.
-
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. It involves passing the water sample through a cartridge containing a solid adsorbent (e.g., C18) that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent. SPE offers advantages such as higher sample throughput, reduced solvent consumption, and cleaner extracts.
-
Continuous Liquid-Liquid Extraction (CLLE): This is an automated version of LLE that can handle larger sample volumes and is less labor-intensive.
Workflow for Water Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction workflow for methoxychlor in water.
Experimental Protocol: Solid-Phase Extraction (SPE) for Water
1. Cartridge Conditioning
-
Pass 5 mL of ethyl acetate through a C18 SPE cartridge, followed by 5 mL of methanol.
-
Equilibrate the cartridge by passing 5 mL of reagent water, ensuring the sorbent bed does not go dry.
2. Sample Loading
-
Pass 1 liter of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
3. Elution
-
Elute the retained methoxychlor from the cartridge with two 5 mL portions of ethyl acetate or methylene chloride.
-
Collect the eluate in a collection tube.
4. Concentration and Reconstitution
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath.
-
Add an internal standard if required and adjust the final volume to 1 mL with a suitable solvent (e.g., hexane or iso-octane).
-
The sample is now ready for chromatographic analysis.
Performance Data for Water Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 89% | 84-100% |
| LOD (µg/L) | 0.041 | 0.001-0.01 |
| Solvent Usage | Low (10-20 mL) | High ( >180 mL) |
| Time | ~30 min (excluding loading) | > 1 hour |
Concluding Remarks
The choice of sample preparation technique for methoxychlor analysis depends on the matrix, the required sensitivity, available instrumentation, and the number of samples to be processed. For soil analysis, the QuEChERS method offers an excellent balance of speed, efficiency, and cost-effectiveness. For water analysis, solid-phase extraction is generally preferred over traditional liquid-liquid extraction due to its reduced solvent consumption, higher sample throughput, and ease of automation. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for the determination of methoxychlor in environmental samples.
References
Application Note: Analysis of Methoxychlor Residues in Diverse Food Matrices Using Methoxychlor-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Methoxychlor is an organochlorine pesticide used to protect crops, livestock, and ornamental plants from a wide variety of pests[1]. Due to its persistence in the environment and potential health risks, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for methoxychlor in food products[1]. Accurate and reliable quantification of these residues is crucial for ensuring food safety and compliance. The complexity of food matrices often leads to variable analyte recovery and matrix-induced signal suppression or enhancement in chromatographic systems[2][3]. To counteract these issues, the use of a stable isotope-labeled internal standard (IS) is the preferred approach. Methoxychlor-d6, a deuterated analog of methoxychlor, is an ideal IS as it shares near-identical chemical and physical properties with the parent analyte, ensuring it behaves similarly throughout sample preparation and analysis, thereby correcting for variations and improving method accuracy and precision[1].
This document provides a detailed protocol for the analysis of methoxychlor in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), employing this compound as an internal standard for robust quantification.
Principle of Isotope Dilution Mass Spectrometry
The core of this method relies on isotope dilution, a technique renowned for its accuracy. A known quantity of this compound is added to the sample at the beginning of the extraction process. Because this compound is chemically identical to the native methoxychlor, it experiences the same losses during extraction, cleanup, and derivatization, and exhibits the same response variations in the GC-MS/MS system. By measuring the ratio of the native analyte to the labeled standard, it is possible to accurately calculate the concentration of methoxychlor in the original sample, regardless of recovery efficiency or matrix effects.
Caption: Isotope dilution workflow for accurate pesticide quantification.
Experimental Protocols
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is suitable for a broad range of food matrices.
1. Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization:
-
For high-moisture samples (e.g., fruits, vegetables), homogenize the entire sample using a high-speed blender.
-
For dry or low-moisture samples (e.g., cereals, grains), grind to a fine powder. If necessary, hydrate the sample by adding a specified amount of reagent water prior to extraction.
-
For high-fat samples (e.g., meat, oils), homogenization may require cryogenic grinding with dry ice to prevent analyte degradation and ensure a uniform sample.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for samples with low water content) and vortex for 1 minute.
-
Add the internal standard spiking solution to fortify the sample with this compound at a concentration relevant to the expected analyte levels (e.g., 50 ng/mL).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium hydrogen citrate).
-
Immediately cap the tube tightly and shake vigorously for 1 minute. Mechanical shakers can be used for consistency.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer containing the pesticides and a lower aqueous/solid layer.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Purpose: To remove interfering matrix components like fats, pigments, and sugars.
-
Procedure:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile extract into a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ to remove residual water and a sorbent based on the matrix type. A common choice for general food matrices is Primary Secondary Amine (PSA) to remove organic acids and sugars. For fatty matrices, C18 sorbent may be added to remove lipids.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for GC-MS/MS analysis. Acidification with formic acid (e.g., to a final concentration of 0.1%) can improve the stability of certain pesticides.
-
Caption: Step-by-step QuEChERS sample preparation workflow.
3. GC-MS/MS Instrumental Analysis
-
System: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for its high selectivity and sensitivity.
-
Typical GC Conditions:
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet: Programmed Temperature Vaporization (PTV) or Splitless mode at ~250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min.
-
-
Typical MS/MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for both methoxychlor and this compound for confident identification and quantification.
-
Example MRM Transitions:
-
Methoxychlor (C₁₆H₁₅Cl₃O₂): Precursor ion (m/z) could be 227, with product ions such as 152 and 228.
-
This compound (C₁₆H₉D₆Cl₃O₂): Precursor ion (m/z) would be shifted to 233, with corresponding shifted product ions.
-
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of methoxychlor using a deuterated internal standard. Values are compiled from various studies and represent expected performance across different food matrices.
Table 1: Method Performance and Recovery Data
| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
|---|---|---|---|---|
| Meat (Pork, Beef) | 0.005 - 0.02 | 82.8 - 103.2 | < 15 | |
| Human Milk / Adipose | Not Specified | 71 - 104 | Not Reported | |
| Fruits (General) | 0.01 - 0.1 | 85 - 110 | < 20 | |
| Vegetables (General) | 0.01 - 0.1 | 80 - 115 | < 20 |
| Cereals (Wheat) | 0.05 | ~90 | < 10 | |
Table 2: Method Detection and Quantification Limits
| Food Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| General Foodstuffs | GC-MS/MS | 0.1 µg/kg | Not Specified | |
| General Foodstuffs | GC/MS | 0.05 µg/g (50 µg/kg) | Not Specified | |
| Meat | GPC-GC-MS | 0.001 mg/kg (1 µg/kg) | ~0.003 mg/kg |
| Drinking Water | SPE-MEKC | 0.041 µg/L | Not Specified | |
Discussion
The use of this compound is critical for overcoming the challenges of pesticide residue analysis in food. Food matrices are highly variable; for instance, the composition of a high-sugar fruit like a grape is vastly different from a high-fat sample like an avocado. These matrix components can interfere with the analysis, causing ion suppression or enhancement, which leads to inaccurate quantification if not corrected. By incorporating this compound, which is affected by the matrix in the same way as the target analyte, the ratio of the two remains constant, leading to a highly accurate result.
Method validation is essential and should be performed according to established guidelines (e.g., SANTE/11945/2015), assessing parameters such as linearity, accuracy (recovery), precision (RSD), LOD, and LOQ in representative blank matrices. Matrix-matched calibration standards are often necessary to achieve the best quantitative performance, even when using an internal standard.
Conclusion
This application note outlines a robust and reliable methodology for the determination of methoxychlor in diverse food matrices. The combination of a QuEChERS-based sample preparation protocol, GC-MS/MS analysis, and the use of this compound as an internal standard provides the accuracy and sensitivity required to meet stringent global food safety regulations. This approach effectively mitigates matrix effects and ensures high-quality data for researchers and food safety professionals.
References
Application Notes and Protocols for the Use of Methoxychlor-d6 in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methoxychlor-d6 as an internal standard in the quantitative analysis of Methoxychlor in environmental samples. Detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with data on method performance and insights into the toxicological pathways of Methoxychlor.
Introduction to Methoxychlor and the Role of this compound
Methoxychlor is a synthetic organochlorine pesticide that has been used to control a wide range of insects on crops, livestock, and in home gardens.[1] Due to its persistence in the environment and potential for bioaccumulation, monitoring its presence in various environmental matrices such as soil, water, and sediment is crucial for assessing environmental impact and human exposure.[1]
Accurate and precise quantification of Methoxychlor at trace levels requires robust analytical methodologies. The use of an isotopically labeled internal standard, such as this compound, is a critical component of high-quality quantitative analysis. This compound is a deuterated form of Methoxychlor where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it chemically identical to the native Methoxychlor, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic analysis. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, it can be used to correct for variations in extraction efficiency and instrumental response, a technique known as isotopic dilution. This significantly improves the accuracy and reliability of the quantitative results.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Methoxychlor using this compound as an internal standard in various environmental matrices.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Environmental Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Soil | GC-MS/MS | 0.01 - 10 µg/kg | 0.03 - 30 µg/kg | 85 - 110 | [2] |
| Sediment | GC-MS | 0.6 - 3.4 µg/kg | 2.0 - 11.3 µg/kg | 75 - 102 | [3] |
| Water | GC-MS | 0.020 - 0.1 µg/L | 0.066 - 0.33 µg/L | 70 - 116 | [4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Environmental Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Surface Water | LC-MS/MS | 0.009 µg/L | 0.03 µg/L | 72 - 119 | |
| Groundwater | LC-MS/MS | 0.020 µg/L | 0.066 µg/L | 89 - 112 | |
| Drinking Water | LC-MS/MS | 0.020 - 0.1 µg/L | 0.066 - 0.33 µg/L | 70 - 115 |
Experimental Protocols
Protocol 1: Analysis of Methoxychlor in Soil and Sediment by GC-MS/MS
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using GC-MS/MS.
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Homogenize the soil or sediment sample to ensure uniformity. For dry samples, a hydration step may be necessary by adding a specific amount of water.
-
Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like acetonitrile) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortexing: Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
3. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection at a suitable temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient optimized for the separation of Methoxychlor (e.g., start at 70 °C, ramp to 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for both Methoxychlor and this compound.
-
Quantification: Quantify Methoxychlor based on the area ratio of the analyte to the this compound internal standard.
-
Protocol 2: Analysis of Methoxychlor in Water by LC-MS/MS
This protocol involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by LC-MS/MS analysis.
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection: Collect a 500 mL water sample in a clean glass container.
-
Spiking: Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to the water sample.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by deionized water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove interferences.
-
Elution: Elute the retained analytes (Methoxychlor and this compound) from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column suitable for pesticide analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
Injection Volume: A suitable volume of the reconstituted extract (e.g., 5-10 µL).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the optimal response for Methoxychlor.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for both Methoxychlor and this compound.
-
Quantification: Quantify Methoxychlor based on the area ratio of the analyte to the this compound internal standard.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Methoxychlor and the general experimental workflow for its monitoring using this compound.
References
Application Notes and Protocols: Standard Operating Procedure for Methoxychlor-d6 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the preparation of a stock solution of Methoxychlor-d6. This deuterated analog of Methoxychlor is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of Methoxychlor in various matrices. Adherence to this protocol is crucial for ensuring the accuracy, precision, and reliability of experimental results.
Quantitative Data Summary
A comprehensive summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and subsequent dilutions.
| Parameter | Value | Source |
| Chemical Name | 1,1'-(2,2,2-Trichloroethylidene)bis[4-(methoxy-d3)-benzene] | N/A |
| Synonyms | This compound (dimethoxy-d6) | N/A |
| CAS Number | 106031-79-2 | [1] |
| Molecular Formula | C₁₆D₆H₉Cl₃O₂ | [1] |
| Molecular Weight | 351.68 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% (Chemical), ≥99 atom % D | N/A |
| Solubility | Soluble in organic solvents such as ethanol, acetonitrile, chloroform, and xylene.[2] | N/A |
| Storage (Solid) | Store at 4°C, protected from light. For long-term storage, -20°C or colder in a desiccator is recommended. | N/A |
| Storage (Solution) | Store in a tightly sealed vial at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. | N/A |
Health and Safety Precautions
This compound, as a chlorinated organic compound, requires careful handling to minimize exposure risk.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Engineering Controls: All handling of the solid compound and preparation of the stock solution should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Waste Disposal: Dispose of all waste materials, including empty vials, contaminated gloves, and solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent, and place it in a sealed container for disposal. Clean the spill area thoroughly.
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in a suitable organic solvent.
Materials and Equipment:
-
This compound solid
-
High-purity solvent (e.g., HPLC-grade acetonitrile, ethanol, or acetone)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL) with stoppers
-
Calibrated pipettes and sterile tips
-
Spatula
-
Weighing paper or weighing boat
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: In a chemical fume hood, accurately weigh a target mass of this compound (e.g., 1.0 mg) using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of the chosen solvent to the volumetric flask to dissolve the solid. Gently swirl the flask to aid dissolution. A brief sonication may be used if necessary to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add more solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the prepared stock solution into a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
-
Storage: Store the stock solution at -20°C or -80°C, as recommended, to ensure its stability.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
The Role of Methoxychlor-d6 in Advancing Pharmacokinetic and Metabolism Research
Application Notes & Protocols for Researchers and Drug Development Professionals
The deuterated analog of Methoxychlor, Methoxychlor-d6, serves as an indispensable tool in modern pharmacokinetic and metabolism studies. Its unique properties allow for precise quantification of the parent compound and elucidation of its metabolic fate, providing crucial data for toxicological assessment and drug development. This document provides detailed application notes and experimental protocols for the effective use of this compound.
Application Notes
This compound is primarily utilized in two key areas of research: as an internal standard for quantitative analysis and as a stable isotope tracer for metabolic pathway investigation.
1. This compound as an Internal Standard:
In pharmacokinetic studies, accurate quantification of a compound in biological matrices is paramount. Deuterium-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification (LC-MS/MS or GC-MS/MS). Due to its nearly identical physicochemical properties to Methoxychlor, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of Methoxychlor.
2. This compound as a Stable Isotope Tracer:
Understanding the metabolic transformation of a compound is critical for evaluating its efficacy and potential toxicity. By administering this compound to in vivo or in vitro models, researchers can trace the metabolic fate of the parent compound. The deuterium atoms act as a stable, non-radioactive label. Metabolites that retain the deuterium label can be identified by their characteristic mass shift in mass spectrometry, enabling the confident identification of novel and known metabolic pathways. This approach provides a dynamic view of metabolic processes, which is essential for understanding the bioactivation and detoxification of Methoxychlor.
Experimental Protocols
The following are detailed protocols for the use of this compound in pharmacokinetic and in vitro metabolism studies.
Protocol 1: Quantification of Methoxychlor in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a method for the extraction and quantification of Methoxychlor in plasma samples.
1. Materials and Reagents:
-
Methoxychlor and this compound analytical standards
-
Human or animal plasma (e.g., rat, mouse)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Phosphate buffered saline (PBS), pH 7.4
-
Nitrogen gas evaporator
-
LC-MS/MS system with a C18 column
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of PBS to each sample and vortex.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 20% methanol in water to remove interferences.
-
Dry the cartridges under vacuum for 5 minutes.
-
Elute Methoxychlor and this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Methoxychlor: Precursor ion (e.g., [M+H]+) -> Product ion
-
This compound: Precursor ion (e.g., [M+D]+ or [M+H]+) -> Product ion (Note: Specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Methoxychlor to this compound against the concentration of the calibration standards.
-
Determine the concentration of Methoxychlor in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation:
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | 85-115% |
| Recovery | > 85% |
| (Table 1: Representative quantitative data for the LC-MS/MS method. This data is for illustrative purposes.) |
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a method to study the metabolism of this compound using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
1. Materials and Reagents:
-
This compound
-
Pooled human or animal liver microsomes (e.g., from rat, mouse)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), cold
-
LC-MS/MS system
2. Incubation Procedure:
-
Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quench the reaction immediately by adding the aliquot to 100 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically resolved compound).
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis for Metabolite Identification:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurement for metabolite identification.
-
Employ a similar LC method as described in Protocol 1, but with a potentially longer gradient to separate metabolites from the parent compound.
-
Analyze the data for potential metabolites of this compound by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., demethylation, hydroxylation, glucuronidation) on the deuterated backbone.
4. Data Analysis:
-
Identify potential metabolites based on their accurate mass and fragmentation patterns. The presence of the deuterium label will result in a characteristic mass difference compared to the non-deuterated metabolites.
-
Monitor the disappearance of the parent compound (this compound) and the formation of its metabolites over time to determine the rate of metabolism.
Data Presentation:
| Time (min) | This compound Remaining (%) | Mono-OH-MXC-d6 Formation (Peak Area) | Bis-OH-MXC-d6 Formation (Peak Area) |
| 0 | 100 | 0 | 0 |
| 5 | 85 | 15000 | 5000 |
| 15 | 60 | 40000 | 15000 |
| 30 | 35 | 65000 | 30000 |
| 60 | 10 | 80000 | 45000 |
| (Table 2: Illustrative data from an in vitro metabolism study of this compound. This data is for illustrative purposes.) |
Visualizations
Employing Methoxychlor-d6 for Tracer Applications in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxychlor, an organochlorine pesticide, has been a subject of extensive research due to its potential endocrine-disrupting properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its toxicological profile and risk to biological systems. The use of stable isotope-labeled compounds, such as Methoxychlor-d6 (dimethoxy-d6), offers a powerful tool for these investigations. By replacing six hydrogen atoms with deuterium in the two methoxy groups, this compound becomes chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry. This allows for its use as a tracer to accurately quantify the parent compound and its metabolites in complex biological matrices without interference from endogenous compounds.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in tracer studies to elucidate the pharmacokinetics and metabolism of methoxychlor.
Applications of this compound as a Tracer
-
Pharmacokinetic (PK) Studies: this compound can be administered to animal models to determine key PK parameters such as absorption rate, bioavailability, peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), distribution volume, and elimination half-life.
-
Metabolism and Biotransformation Studies: By tracing the fate of the deuterium-labeled methoxy groups, researchers can identify and quantify the formation of various metabolites. The primary metabolic pathway for methoxychlor is O-demethylation by cytochrome P450 enzymes in the liver, leading to the formation of phenolic metabolites.[1]
-
Mass Balance Studies: this compound can be used to determine the overall excretion profile of methoxychlor and its metabolites in urine and feces, providing a complete picture of its elimination from the body.
-
Internal Standard for Bioanalytical Methods: Due to its similar chemical and physical properties to the unlabeled methoxychlor, this compound is an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Methoxychlor in Rats Following Oral Administration
| Parameter | Value | Units |
| Cmax (Peak Plasma Concentration) | 1.5 | µg/mL |
| Tmax (Time to Peak Concentration) | 4 | hours |
| AUC (Area Under the Curve) | 12.5 | µg*h/mL |
| t1/2 (Elimination Half-life) | 8 | hours |
| Clearance | 0.8 | L/h/kg |
| Volume of Distribution | 9.2 | L/kg |
Note: This data is representative and can vary depending on the dose, vehicle, and animal strain.
Table 2: Major Metabolites of Methoxychlor Identified in Biological Systems
| Metabolite | Chemical Name | Metabolic Reaction |
| Mono-OH-Methoxychlor | 1,1,1-Trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane | O-demethylation |
| Bis-OH-Methoxychlor (HPTE) | 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | O-demethylation |
| Dechlorinated Metabolites | e.g., 1,1-Dichloro-2,2-bis(p-methoxyphenyl)ethane | Dechlorination |
Signaling Pathways and Experimental Workflows
Methoxychlor's Endocrine Disruption Pathways
Methoxychlor and its primary metabolite, HPTE, are known to interact with several nuclear receptors, leading to endocrine disruption. These interactions can interfere with normal hormonal signaling and cellular processes.
Caption: Interaction of Methoxychlor/HPTE with nuclear receptors.
Experimental Workflow for an In Vivo Tracer Study
The following diagram outlines the major steps involved in conducting a pharmacokinetic study using this compound in a rodent model.
Caption: Workflow for a this compound tracer study.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Equipment for plasma storage (-80°C freezer)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound solution to each rat via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 200-300 µL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours.[2][3][4]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
-
Tissue Collection (Optional): At the end of the study (e.g., 48 hours), euthanize the animals and collect tissues of interest (e.g., liver, fat, brain). Homogenize the tissues and store at -80°C.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Objective: To extract this compound and its metabolites from plasma samples for quantitative analysis.
Materials:
-
Plasma samples
-
Internal standard solution (e.g., a different isotopically labeled compound if this compound is the analyte, or a structurally similar compound)
-
Acetonitrile
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Addition: To a 100 µL aliquot of plasma, add a small volume (e.g., 10 µL) of the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of MTBE and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To quantify this compound and its metabolites in the prepared samples.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites. The exact m/z values will need to be determined by direct infusion of standards.
-
Data Analysis: Quantify the analytes by constructing a calibration curve using standards of known concentrations and normalizing the response to the internal standard.
Conclusion
This compound is a valuable tool for researchers investigating the ADME and toxicokinetics of methoxychlor. Its use as a tracer in combination with modern bioanalytical techniques like LC-MS/MS allows for highly specific and sensitive quantification in complex biological matrices. The protocols provided herein offer a framework for conducting such studies, which can be adapted to specific research questions. By elucidating the metabolic fate and pharmacokinetic properties of methoxychlor, these studies will contribute to a better understanding of its potential health effects.
References
Application Notes and Protocols for the Analysis of Methoxychlor in Biological Matrices
Introduction
Methoxychlor (MXC) is an organochlorine pesticide developed as a replacement for DDT. Due to its lipophilic nature and resistance to degradation, it can accumulate in the fatty tissues of organisms, including humans.[1] As an endocrine-disrupting chemical, methoxychlor has been shown to exhibit estrogenic activity by activating estrogen receptors and can affect multiple hormone signaling pathways.[2][3] Therefore, the accurate and sensitive quantification of methoxychlor and its metabolites in biological materials like serum and adipose tissue is crucial for assessing human exposure and understanding its potential health effects.[4]
This document provides detailed protocols for the extraction and analysis of methoxychlor from human serum and adipose tissue using modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of methoxychlor in biological samples as reported in various studies. These values can serve as a benchmark for researchers developing and validating their own methods.
| Matrix | Analytical Method | Parameter | Reported Value | Recovery Rate | Citation |
| Serum | GC-MS/MS | Limit of Detection (LOD) | 2.0 µg/L | 113% | [5] |
| Serum | GC-ECD | Limit of Detection (LOD) | 0.24–4.07 mg/L | 71-104% | |
| Human Milk | GC-ECD | N/A | N/A | 71-104% | |
| Adipose Tissue | GC-ECD | N/A | N/A | 71-104% | |
| Drinking Water | MEKC with SPE | Limit of Detection (LOD) | 0.041 µg/L | 89% |
Note: Data for similar organochlorine pesticides indicate detection limits for adipose tissue can range from 0.001 to 0.003 mg/kg and for serum, around 0.05 mg/kg on a lipid basis, with recovery rates between 87% and 96%.
Experimental Workflow
The general workflow for the analysis of methoxychlor in biological samples involves sample collection, extraction of the analyte from the matrix, cleanup to remove interfering substances, and finally, instrumental analysis for detection and quantification.
Experimental Protocols
Protocol 1: Extraction of Methoxychlor from Serum
This protocol details a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for cleanup, a common approach for serum samples.
Materials:
-
Glass centrifuge tubes (15 mL) with PTFE-lined caps
-
Hexane and Dichloromethane (pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil® or C18)
-
Nitrogen evaporator
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Preparation: Pipette 2 mL of serum into a 15 mL glass centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of methoxychlor) to correct for matrix effects and variations in recovery.
-
Liquid-Liquid Extraction:
-
Add 5 mL of a hexane:dichloromethane (1:1, v/v) mixture to the tube.
-
Cap tightly and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer with another 5 mL of the solvent mixture.
-
Combine the organic extracts.
-
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
SPE Cleanup:
-
Condition an SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the dried extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove interfering compounds.
-
Elute the methoxychlor from the cartridge using 10 mL of a hexane:dichloromethane (9:1, v/v) mixture.
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS/MS analysis.
Protocol 2: Extraction of Methoxychlor from Adipose Tissue
Adipose tissue requires a more rigorous extraction and cleanup process to remove the high lipid content, which can interfere with chromatographic analysis.
Materials:
-
Homogenizer
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Gel Permeation Chromatography (GPC) system
-
Acetonitrile and Cyclohexane (pesticide residue grade)
-
Florisil® for column chromatography
Procedure:
-
Sample Homogenization: Weigh approximately 1 g of adipose tissue and homogenize it with anhydrous sodium sulfate to create a dry, free-flowing powder.
-
Fat Extraction:
-
Extract the total lipids (containing methoxychlor) from the homogenized tissue using a suitable method like Soxhlet extraction with hexane for 6-8 hours.
-
Alternatively, use an automated system like ASE for faster extraction.
-
-
Lipid Removal (GPC Cleanup):
-
Dissolve a known amount of the lipid extract in cyclohexane.
-
Inject the solution into a GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads S-X3).
-
Calibrate the GPC to determine the elution window for methoxychlor, separating it from the high-molecular-weight lipids.
-
Collect the fraction containing methoxychlor.
-
-
Florisil® Column Cleanup (Secondary Cleanup):
-
Pack a glass column with activated Florisil®.
-
Concentrate the GPC fraction and load it onto the Florisil® column.
-
Elute methoxychlor using a solvent mixture such as hexane:diethyl ether. The exact ratio should be optimized.
-
-
Concentration: Evaporate the final eluate to a suitable volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: The sample is ready for GC-MS/MS analysis.
Protocol 3: GC-MS/MS Instrumental Analysis
This protocol provides typical parameters for the quantification of methoxychlor using a triple quadrupole GC-MS/MS system, which offers high sensitivity and selectivity.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Tandem Mass Spectrometer (Triple Quadrupole)
-
GC Column: e.g., Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 25 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 min
-
-
Transfer Line Temperature: 290 °C
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Precursor Ion (m/z): 227 (A characteristic fragment of methoxychlor)
-
Product Ion 1 (Quantifier): 152
-
Product Ion 2 (Qualifier): 135
-
(Note: Precursor and product ions should be optimized for the specific instrument used.)
-
-
Collision Energy: Optimize for each transition (typically 10-30 eV).
Signaling Pathway Analysis
Methoxychlor is known to interfere with several signaling pathways, primarily by acting as a xenoestrogen. It can also impact androgen receptor signaling and other cellular processes.
References
- 1. COMPARISON OF ORGANOCHLORINE PESTICIDE LEVELS BETWEEN HUMAN BLOOD SERUM AND ADIPOSE TISSUE [classic.scielo.org.mx]
- 2. Methoxychlor affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical Fluid Extraction of Methoxychlor from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of the organochlorine pesticide methoxychlor from various environmental matrices using Supercritical Fluid Extraction (SFE). SFE is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This technique offers several advantages over traditional liquid solvent extraction methods, including reduced solvent consumption, shorter extraction times, and lower environmental impact.
Overview of Supercritical Fluid Extraction for Methoxychlor
Supercritical fluid extraction is a highly effective technique for the removal of methoxychlor from solid and semi-solid environmental samples.[1] The process involves using carbon dioxide at temperatures and pressures above its critical point (31°C and 73.8 bar), where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid matrices like a gas and dissolve methoxychlor like a liquid. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature, and by adding small amounts of a polar co-solvent, known as a modifier (e.g., methanol), to enhance the extraction efficiency of moderately polar compounds like methoxychlor. Typical recoveries for methoxychlor using SFE range from 84% to 100%.[1]
Subsequent analysis of the extracted methoxychlor is typically performed using gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS).[1]
Experimental Protocols
Extraction of Methoxychlor from Soil and Sediment
This protocol is based on established methods for the extraction of organochlorine pesticides from solid matrices.
a) Sample Preparation:
-
Air-dry the soil or sediment sample to a constant weight.
-
Grind the sample to a fine powder (e.g., using a mortar and pestle) to increase the surface area for extraction.
-
Homogenize the powdered sample thoroughly.
-
For samples with high moisture content, mix with a drying agent like anhydrous sodium sulfate or diatomaceous earth.
b) Supercritical Fluid Extraction:
-
Accurately weigh approximately 1-5 grams of the prepared sample and place it into the SFE extraction vessel.
-
If required, add a modifier such as methanol directly to the sample in the vessel.
-
Place the vessel into the SFE instrument.
-
Set the SFE parameters as outlined in the table below. A typical extraction involves a static phase followed by a dynamic phase.
-
During the dynamic phase, the supercritical fluid containing the extracted methoxychlor is passed through a trapping system. This can be a solid-phase trap (e.g., C18) or a liquid solvent trap.
-
After the extraction is complete, the trapped methoxychlor is eluted with a small volume of an appropriate organic solvent (e.g., hexane or acetone).
c) Post-Extraction Cleanup (if necessary):
-
The extract may be concentrated and subjected to a cleanup step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove interfering co-extractants.
d) Quantification:
-
Analyze the final extract using GC-ECD or GC-MS for the quantification of methoxychlor.
Extraction of Methoxychlor from Water Samples
For water samples, a pre-concentration step using Solid Phase Extraction (SPE) is typically employed prior to SFE.
a) Solid Phase Extraction (Pre-concentration):
-
Pass a known volume of the water sample (e.g., 1 liter) through a C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove any polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
b) Supercritical Fluid Extraction of the SPE Cartridge:
-
Place the entire dried SPE cartridge into the SFE extraction vessel.
-
Perform the SFE using parameters similar to those for soil and sediment, as the analytes are now adsorbed onto a solid support.
-
Collect the extracted methoxychlor in a trap and elute with a suitable solvent.
c) Quantification:
-
Analyze the eluate by GC-ECD or GC-MS.
Extraction of Methoxychlor from Biota Samples (e.g., Fish Tissue)
Extraction of pesticides from biological tissues is more challenging due to the high lipid content. While SFE is a potential technique, methods like QuEChERS are also commonly used.
a) Sample Preparation:
-
Homogenize the tissue sample.
-
Mix the homogenized tissue with a drying agent (e.g., anhydrous sodium sulfate) to create a free-flowing powder.
-
For fatty samples, a lipid removal step (e.g., GPC) may be necessary either before or after extraction.
b) Supercritical Fluid Extraction:
-
Pack the tissue/drying agent mixture into the SFE vessel.
-
Perform the SFE, potentially using a modifier to enhance extraction from the complex matrix.
-
Collect and elute the trapped methoxychlor.
c) Post-Extraction Cleanup:
-
A post-extraction cleanup step is highly recommended for biota samples to remove co-extracted lipids and other interferences.
d) Quantification:
-
Analyze the purified extract using GC-ECD or GC-MS.
Quantitative Data Presentation
The following tables summarize typical SFE parameters and performance data for the extraction of methoxychlor from environmental samples. Please note that these are representative values, and optimization may be required for specific sample matrices and instrumentation.
Table 1: Supercritical Fluid Extraction Parameters for Methoxychlor from Soil/Sediment
| Parameter | Value | Reference |
| Supercritical Fluid | Carbon Dioxide (CO₂) | General Literature |
| Modifier | Methanol (5-10%) | General Literature |
| Pressure | 150 - 350 bar | General Literature |
| Temperature | 50 - 80 °C | General Literature |
| Static Extraction Time | 10 - 20 min | General Literature |
| Dynamic Extraction Time | 20 - 40 min | General Literature |
| Fluid Flow Rate | 1 - 2 mL/min | General Literature |
| Recovery | 85 - 105% | [2] |
| Relative Standard Deviation (RSD) | < 15% | [2] |
Table 2: Supercritical Fluid Extraction of Methoxychlor from Water (via SPE Cartridge)
| Parameter | Value | Reference |
| SPE Sorbent | C18 | |
| Supercritical Fluid | Carbon Dioxide (CO₂) | General Literature |
| Modifier | Methanol (5%) | General Literature |
| Pressure | 200 - 300 bar | General Literature |
| Temperature | 60 °C | General Literature |
| Static Extraction Time | 5 - 10 min | General Literature |
| Dynamic Extraction Time | 15 - 30 min | General Literature |
| Recovery (overall) | 89% (SPE step) | |
| RSD | Not Specified |
Table 3: Supercritical Fluid Extraction of Methoxychlor from Biota (Fish Tissue)
| Parameter | Value | Reference |
| Supercritical Fluid | Carbon Dioxide (CO₂) | General Literature |
| Modifier | Methanol or Ethanol | General Literature |
| Pressure | 250 - 400 bar | General Literature |
| Temperature | 60 - 100 °C | General Literature |
| Static Extraction Time | 15 min | General Literature |
| Dynamic Extraction Time | 30 - 60 min | General Literature |
| Recovery | > 70% | |
| RSD | < 15% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of methoxychlor from an environmental solid sample using SFE.
References
Troubleshooting & Optimization
How to address matrix effects in Methoxychlor-d6 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of Methoxychlor-d6 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[1] In the analysis of complex samples, components like salts, lipids, and proteins are common culprits behind matrix effects.
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte of interest (Methoxychlor), they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound as an internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: My analyte (Methoxychlor) and internal standard (this compound) are not perfectly co-eluting. What could be the cause and how can I fix it?
A4: A slight separation between the analyte and its deuterated internal standard can be attributed to the deuterium isotope effect, which can alter the lipophilicity of the molecule. This can lead to differential matrix effects. To address this, you can try using a lower-resolution analytical column to encourage co-elution. It is crucial to ensure complete overlapping of the analyte and internal standard peaks to achieve the best correction for matrix effects.
Q5: What is matrix-matched calibration and when should I use it?
A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar ionization suppression or enhancement. It is a recommended technique, particularly for the analysis of pesticides in complex matrices like food and environmental samples.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quantification of this compound.
Issue 1: Poor reproducibility of the analyte/internal standard area ratio.
| Possible Cause | Suggested Solution |
| Column Degradation | A contaminated or degraded analytical column can affect the separation of the analyte and internal standard. Replace the column with a new one of the same type and implement a column washing protocol. |
| Inconsistent Sample Preparation | Variations in the sample preparation process can lead to inconsistent matrix effects. Ensure your sample preparation protocol (e.g., QuEChERS, SPE, LLE) is well-validated and consistently applied. |
| Differential Matrix Effects | Even with a deuterated internal standard, slight chromatographic shifts can lead to different matrix effects on the analyte and the standard. Assess the co-elution of your analyte and internal standard. |
Issue 2: Unexpectedly high or low calculated concentrations of Methoxychlor.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression or Enhancement | The matrix may be causing strong ion suppression or enhancement that is not fully compensated for by the internal standard. Quantify the extent of the matrix effect. |
| Incorrect Internal Standard Concentration | An error in the preparation of the this compound stock or working solution will lead to inaccurate quantification. Carefully reprepare the internal standard solution and verify its concentration. |
| Carryover | Carryover from a high-concentration sample to a subsequent one can result in artificially high concentrations. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover. |
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing inaccurate Methoxychlor quantification.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Objective: To determine the degree of ion suppression or enhancement for Methoxychlor in a specific sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare Methoxychlor standards at low, medium, and high concentrations in the final mobile phase or a suitable solvent.
-
Set B (Post-Extraction Spike): Take a blank sample matrix (known not to contain Methoxychlor) and process it through your entire sample preparation procedure. After the final extraction step, spike the extract with Methoxychlor standards at the same low, medium, and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank sample matrix with Methoxychlor standards at the same concentrations before starting the sample preparation procedure. This set is primarily for determining recovery, but is often prepared alongside the others.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (ME) Value | Interpretation |
| ME = 100% | No matrix effect |
| ME < 100% | Ion Suppression |
| ME > 100% | Ion Enhancement |
A common categorization of matrix effects is as follows:
-
Soft effect: 80% ≤ ME ≤ 120%
-
Medium effect: 50% ≤ ME < 80% or 120% < ME ≤ 150%
-
Strong effect: ME < 50% or ME > 150%
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Objective: To prepare a calibration curve that accounts for matrix effects.
Methodology:
-
Obtain Blank Matrix: Source a sample matrix that is identical to your study samples but is certified to be free of Methoxychlor.
-
Extract Blank Matrix: Process a sufficient quantity of the blank matrix using your validated sample preparation method to obtain a pooled blank matrix extract.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of Methoxychlor in a suitable solvent (e.g., acetonitrile or methanol).
-
Serial Dilutions: Perform serial dilutions of the Methoxychlor stock solution into the pooled blank matrix extract to create a series of calibration standards at different concentrations.
-
Add Internal Standard: Add a constant concentration of this compound to each matrix-matched calibration standard and to all prepared samples.
-
Analysis: Analyze the matrix-matched calibration standards alongside your samples to construct the calibration curve and quantify Methoxychlor in your samples.
Visual Workflow for Matrix Effect Evaluation
Caption: Workflow for the experimental evaluation of matrix effects.
References
Technical Support Center: Optimizing GC Injector Parameters to Prevent Methoxychlor Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injector parameters to prevent the degradation of Methoxychlor during analysis.
Troubleshooting Guide: Preventing Methoxychlor Degradation
Methoxychlor, like other chlorinated pesticides such as DDT and endrin, is susceptible to thermal degradation in a hot GC inlet. This degradation can lead to inaccurate quantification and misidentification of the analyte. The following guide provides a systematic approach to troubleshooting and preventing Methoxychlor degradation.
Problem: Low recovery or complete absence of the Methoxychlor peak.
This is a primary indicator of degradation in the GC inlet. The following steps will help identify and resolve the issue.
Step 1: Evaluate and Optimize Injector Temperature
High injector temperatures are a common cause of thermal degradation.
-
Initial Action: Lower the injector temperature. A good starting point for thermally labile pesticides is often around 200-225°C.[1][2]
-
Further Optimization: If degradation persists, consider even lower temperatures, such as 180°C.[1] The optimal temperature will be a balance between efficient volatilization of Methoxychlor and minimizing its breakdown.
Step 2: Assess the Inertness of the GC Inlet Liner
Active sites within the inlet liner can catalyze the degradation of sensitive compounds.
-
Recommendation: Use deactivated liners, such as those treated with silylation reagents (e.g., Siltek®) or Ultra Inert liners.[3][4] These liners have fewer active silanol groups on the glass surface.
-
Liner Type: A single taper liner with glass wool is often a good starting point for splitless injections. The taper helps to focus the sample onto the column, while the deactivated glass wool can trap non-volatile residues and aid in volatilization.
-
Maintenance: Regularly replace the inlet liner, especially after analyzing complex matrices. A contaminated liner is a significant source of active sites. Some labs recommend changing the liner after every 100 injections, or even more frequently for dirty samples.
Step 3: Ensure an Inert Flow Path
Every component in the sample flow path can contribute to analyte degradation.
-
Seals: Use inert inlet seals, such as gold-plated or Siltek®-treated seals, to prevent contact of the sample with hot metal surfaces.
-
Column: A guard column can protect the analytical column from non-volatile matrix components. Regularly trimming a small portion (e.g., 1 meter) of the guard column can help maintain system inertness.
Step 4: Consider Alternative Injection Techniques
For highly sensitive compounds like Methoxychlor, alternative injection techniques that reduce thermal stress can be beneficial.
-
Pulsed Splitless Injection: This technique uses a short pressure pulse at the beginning of the injection to rapidly transfer the sample from the hot inlet to the cooler GC column, minimizing the residence time in the injector.
-
Programmed Temperature Vaporization (PTV) Injection: A PTV injector starts at a low temperature to introduce the sample and then rapidly heats up to transfer the analytes to the column. This gentle vaporization is ideal for thermally labile compounds.
-
Cool On-Column (COC) Injection: This technique involves injecting the sample directly onto the column at a low oven temperature, completely avoiding a hot inlet and thus preventing thermal degradation.
Step 5: Utilize Analyte Protectants
Analyte protectants are compounds added to both samples and standards that bind to active sites in the GC system, thereby protecting the target analytes from degradation.
-
Common Protectants: Sugars and sugar derivatives, such as L-gulonic acid γ-lactone and D-sorbitol, have been shown to be effective analyte protectants for various pesticides.
-
Application: Adding a small amount of an analyte protectant to your sample can significantly improve the peak shape and response of Methoxychlor.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Methoxychlor in a GC system?
A1: The primary degradation of Methoxychlor in a GC inlet involves dehydrochlorination, similar to DDT, leading to the formation of its olefin derivative. Other potential degradation products can arise from the cleavage of the methoxyphenyl groups.
Q2: How can I confirm that Methoxychlor is degrading in my GC system?
A2: A standard test for system inertness involves injecting a solution of endrin and DDT. According to US EPA Method 8081B, the breakdown of each compound should not exceed 15%. If you observe significant degradation of these compounds, it is highly likely that Methoxychlor is also degrading.
Q3: What type of GC column is recommended for Methoxychlor analysis?
A3: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used for the analysis of organochlorine pesticides, including Methoxychlor. These columns provide good resolution and thermal stability.
Q4: Can the injection solvent affect Methoxychlor stability?
A4: While the primary cause of degradation is thermal stress in the inlet, the choice of solvent can influence analyte stability in solution and during vaporization. For some pesticides, hexane has been shown to provide better stability than more polar solvents like ethyl acetate.
Q5: What is a "matrix-induced chromatographic response enhancement" and how does it relate to Methoxychlor analysis?
A5: This phenomenon occurs when components in the sample matrix mask active sites in the GC system, leading to an enhanced response for the analyte compared to a standard in a clean solvent. While this might seem beneficial, it can lead to inaccurate quantification. Using matrix-matched standards or analyte protectants can help to mitigate this effect.
Quantitative Data Summary
The following tables summarize key GC parameters for the analysis of Methoxychlor and other thermally labile pesticides.
Table 1: Recommended GC Injector and Oven Parameters
| Parameter | Recommended Value | Rationale |
| Injector Temperature | 180 - 225 °C | Minimizes thermal degradation of Methoxychlor. |
| Injection Mode | Splitless, Pulsed Splitless, PTV, or On-Column | Reduces thermal stress on the analyte. |
| Liner Type | Deactivated single taper with glass wool | Ensures inertness and proper sample focusing. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Oven Program | Start at a low temperature (e.g., 100°C) and ramp up | Allows for proper focusing of the analyte at the head of the column. |
Table 2: Comparison of Injection Techniques for Thermally Labile Pesticides
| Injection Technique | Principle | Advantages for Methoxychlor Analysis | Potential Disadvantages |
| Hot Splitless | Sample is vaporized in a hot inlet before transfer to the column. | Simple and widely available. | High potential for thermal degradation. |
| Pulsed Splitless | A high-pressure pulse is used to rapidly transfer the sample to the column. | Reduces analyte residence time in the hot inlet, minimizing degradation. | Requires an electronic pressure control module. |
| PTV (Solvent Vent Mode) | Sample is injected into a cool liner, the solvent is vented, and then the liner is heated to transfer analytes. | Excellent for thermally labile compounds and allows for large volume injection. | More complex to optimize. |
| Cool On-Column | Sample is injected directly onto the column at a low temperature. | Complete elimination of inlet-related thermal degradation. | Not suitable for dirty samples; can contaminate the column. |
Experimental Protocols
Protocol 1: Evaluation of Methoxychlor Degradation (System Inertness Test)
This protocol is adapted from the standard procedure for evaluating endrin and DDT degradation as described in EPA methods.
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Prepare a Standard Solution: Prepare a standard solution containing Methoxychlor, endrin, and 4,4'-DDT at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., hexane or isooctane).
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GC Analysis: Inject the standard solution into the GC-ECD or GC-MS system using your current analytical method.
-
Data Analysis:
-
Identify the peaks for Methoxychlor, endrin, 4,4'-DDT, and their respective degradation products (e.g., endrin aldehyde, endrin ketone, 4,4'-DDE, and 4,4'-DDD).
-
Calculate the percentage degradation for endrin and DDT using the following formulas:
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% Endrin Degradation = [(Peak Area of Endrin Aldehyde + Peak Area of Endrin Ketone) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of Endrin Ketone)] * 100
-
% DDT Degradation = [(Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD) / (Peak Area of 4,4'-DDT + Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD)] * 100
-
-
-
Acceptance Criteria: The degradation of both endrin and DDT should ideally be less than 15%. If the degradation is higher, it indicates an active GC system, and maintenance (e.g., changing the liner, seal, and trimming the guard column) is required before analyzing Methoxychlor samples. The degradation of Methoxychlor can be qualitatively assessed by observing the presence of its degradation products and a diminished parent peak.
Visualizations
References
Selecting optimal MRM transitions and collision energies for Methoxychlor-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and optimizing Multiple Reaction Monitoring (MRM) transitions and collision energies for the analysis of Methoxychlor-d6. This guide follows a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: How do I determine the precursor ion for this compound?
A1: The precursor ion, or parent ion, is typically the protonated molecule ([M+H]⁺) or another characteristic adduct observed in the mass spectrum. For this compound, you must first calculate its monoisotopic mass. The molecular formula for Methoxychlor is C₁₆H₁₅Cl₃O₂. This compound has six deuterium atoms replacing six hydrogen atoms, resulting in a formula of C₁₆H₉D₆Cl₃O₂.
-
Molecular Weight of Methoxychlor: ~345.65 g/mol
-
Molecular Weight of this compound: ~351.69 g/mol
Therefore, the expected m/z for the protonated precursor ion [M+H]⁺ will be approximately 352.7 . It is crucial to confirm this by infusing a standard solution of this compound into the mass spectrometer and acquiring a full scan spectrum in the positive ion mode.
Q2: How are the product ions for this compound selected?
A2: Product ions, or fragment ions, are generated by the fragmentation of the precursor ion in the collision cell. To select appropriate product ions for this compound, you can start by examining the fragmentation pattern of its non-deuterated analog, Methoxychlor.
Based on common fragmentation pathways for Methoxychlor, potential product ions to investigate for this compound include those resulting from the loss of the deuterated methoxy groups and other characteristic fragments. Since the deuterium atoms are on the methoxy groups, fragments containing these groups will have a mass shift.
A product ion scan (or MS/MS scan) of the selected precursor ion (e.g., m/z 352.7) is necessary to identify the most intense and stable product ions. Aim to select at least two product ions for each compound to ensure selectivity and for quantification and confirmation purposes.
Q3: What are typical MRM transitions for Methoxychlor and how can I use them for this compound?
A3: Published methods for the non-deuterated Methoxychlor can provide a valuable starting point. For instance, a common precursor ion for Methoxychlor is m/z 227.1, which corresponds to a fragment of the molecule. This fragment is often used as the precursor in GC-MS/MS analysis. For LC-MS/MS, the protonated molecule is more commonly used.
Given the structure of this compound, it is likely that a similar fragment at m/z 233.1 (227.1 + 6 for the six deuterium atoms) could be a prominent ion and a potential precursor.
Here are some reported MRM transitions for p,p'-Methoxychlor that can be adapted:
| Precursor Ion (m/z) | Product Ion (m/z) |
| 227.1 | 169.1 |
| 227.1 | 212.1 |
For this compound, you would start by investigating a precursor of approximately m/z 352.7 and then look for corresponding product ions.
Experimental Protocol: MRM Transition and Collision Energy Optimization
This protocol outlines the systematic approach to empirically determine the optimal MRM transitions and collision energies for this compound.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition.
2. Precursor Ion Determination:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump.
-
Perform a full scan analysis in the appropriate ionization mode (e.g., Electrospray Ionization - ESI, positive mode) to identify the most abundant and stable ion for this compound. This will typically be the [M+H]⁺ ion.
3. Product Ion Scan and Selection:
-
Set the mass spectrometer to product ion scan mode.
-
Select the determined precursor ion in the first quadrupole (Q1).
-
Apply a range of collision energies (e.g., 10-50 eV) in the second quadrupole (Q2, collision cell) to induce fragmentation.
-
Monitor the resulting fragment ions in the third quadrupole (Q3).
-
Identify the most intense and stable product ions. Select at least two for your MRM method: one for quantification (quantifier) and one for confirmation (qualifier).
4. Collision Energy Optimization:
-
Set up an MRM method with the selected precursor and product ion transitions.
-
While continuously infusing the working solution, ramp the collision energy for each transition across a relevant range (e.g., in 2-5 eV increments).
-
Monitor the signal intensity for each product ion at each collision energy level.
-
The optimal collision energy is the value that produces the highest and most stable signal for each specific product ion.
5. Data Summary:
The following table should be populated with the empirically determined optimal values for your specific instrument and conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Optimal Collision Energy (Quantifier) (eV) | Product Ion (Qualifier) (m/z) | Optimal Collision Energy (Qualifier) (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low precursor ion signal | Incorrect ionization mode or parameters. | Verify that the mass spectrometer is in the correct ionization mode (e.g., positive ESI). Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Low concentration of the standard solution. | Prepare a more concentrated working solution for infusion. | |
| Weak or no product ion signals | Inappropriate collision energy. | Perform a collision energy optimization experiment by ramping the CE over a wide range. |
| The selected precursor ion is incorrect or has low abundance. | Re-evaluate the full scan spectrum to ensure the most abundant and stable precursor ion was selected. | |
| Unstable or noisy signal | Contaminated ion source or mass spectrometer. | Clean the ion source and perform routine maintenance as per the manufacturer's guidelines. |
| Inconsistent infusion flow rate. | Ensure the syringe pump is delivering a stable and continuous flow. Check for leaks in the infusion line. | |
| Multiple potential precursor ions | In-source fragmentation or adduct formation. | Optimize source conditions to minimize in-source fragmentation. Identify the most stable and abundant ion for consistent results. |
MRM Optimization Workflow
The following diagram illustrates the logical workflow for selecting and optimizing MRM transitions.
Caption: Workflow for MRM transition and collision energy optimization.
Identifying and resolving chromatographic interferences with Methoxychlor-d6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving chromatographic interferences associated with Methoxychlor-d6.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chromatographic analysis?
A1: this compound is a deuterated analog of Methoxychlor, meaning some of its hydrogen atoms have been replaced with deuterium. Its primary role is to serve as an internal standard (ISTD) in quantitative analytical methods, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (Methoxychlor), it behaves similarly during sample preparation and analysis. Its different mass, however, allows it to be distinguished by a mass spectrometer. Using an ISTD helps to correct for variations in sample extraction, cleanup, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[1][2]
Q2: What are the most common causes of chromatographic interference when analyzing Methoxychlor?
A2: The most frequent causes of interference in Methoxychlor analysis stem from the sample matrix itself. These can be broadly categorized as:
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Co-eluting Matrix Components: Complex matrices, such as soil, food, or biological tissues (e.g., fats and lipids), contain numerous compounds that may elute at the same retention time as Methoxychlor or its internal standard.[1][3]
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Structurally Similar Compounds: Other pesticides or environmental contaminants with similar chemical structures can exhibit comparable chromatographic behavior, leading to overlapping peaks.[4]
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Matrix Effects: In mass spectrometry, co-eluting matrix components can interfere with the ionization of the target analyte in the ion source, leading to either signal enhancement or suppression. This can affect the accuracy of the results if not properly corrected for by an internal standard.
Q3: How can I quickly determine if a chromatographic peak is impure or has a co-eluting interference?
A3: A preliminary assessment can be made by examining the peak shape. Asymmetrical peaks, such as those with shoulders, fronting, or excessive tailing, are strong indicators of co-elution. For a more definitive analysis, especially when using advanced detectors, consider the following:
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Peak Purity Analysis (DAD/PDA): If using a Diode Array or Photodiode Array detector in LC, software can be used to analyze the UV-Vis spectra across the peak. A non-homogenous spectrum suggests the presence of more than one compound.
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Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) within a single chromatographic peak, confirming the presence of multiple compounds. Examining the ion ratios for Methoxychlor and this compound can also reveal interference; if the ratio of quantifier to qualifier ions is inconsistent across the peak, an interference is likely present.
Q4: My this compound signal is inconsistent or low across a batch. What are the likely causes?
A4: Inconsistent or low signal for the internal standard, this compound, can point to several issues:
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Inaccurate Spiking: Errors in adding the internal standard solution to each sample will lead to variable results. Ensure the ISTD is added accurately and consistently at the beginning of the sample preparation process.
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Sample Preparation Variability: Inconsistent recoveries during extraction or cleanup steps can lead to signal fluctuations.
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Matrix Effects: Significant signal suppression in particularly "dirty" or complex sample matrices can reduce the ISTD response.
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Instrument Contamination: Contamination in the GC inlet or LC column from previous injections of highly concentrated or complex samples can affect performance.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of Methoxychlor using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Methoxychlor and/or this compound
Poor peak shape can compromise integration and affect the accuracy of quantification. The workflow below helps diagnose and resolve this issue.
Caption: Workflow for diagnosing and resolving poor peak shape issues.
Corrective Actions:
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Column Overload: If both peaks are fronting, the column may be overloaded. Dilute the sample extract and reinject.
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Sample Solvent Mismatch (LC): If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. If possible, dissolve the final extract in the initial mobile phase.
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Active Sites (GC): Tailing peaks in GC can indicate active sites in the inlet liner or column that interact with the analytes. Consider using analyte protectants in your standards and samples or replacing the GC inlet liner.
-
Column Degradation: Over time, columns degrade. If performance continues to be poor after other troubleshooting, replace the analytical column.
Issue 2: Co-elution of Methoxychlor or this compound with an Interferent
Co-elution is confirmed when peak purity analysis fails or when multiple m/z values are detected across a single peak. The primary goal is to alter the chromatographic selectivity.
Caption: A systematic approach to resolving co-eluting peaks.
Corrective Actions:
-
Modify Gradient Slope (LC) or Temperature Ramp (GC): A shallower gradient or slower temperature ramp increases the separation time between peaks and can improve resolution.
-
Change Mobile Phase Selectivity (LC): If using acetonitrile as the organic modifier, try methanol, or vice-versa. The different solvent properties can alter selectivity and change the elution order. Adjusting the pH of the mobile phase can also change the retention of ionizable interferences.
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Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl column) provides different chemical interactions and can resolve the co-elution.
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Enhance Sample Cleanup: If the interference is from the matrix, a more rigorous cleanup procedure may be necessary. This could involve adding a Solid Phase Extraction (SPE) step or using different sorbents.
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
The purpose of this compound is to compensate for matrix effects. However, if the ratio of the analyte to the internal standard is inconsistent in quality control samples, it indicates a problem.
Caption: Role of the internal standard in mitigating matrix effects.
Corrective Actions:
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Dilute the Sample: Diluting the extract reduces the concentration of matrix components entering the instrument, which can lessen matrix effects.
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Improve Sample Cleanup: Implement more effective cleanup steps to remove interfering matrix components before analysis. Techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can be effective.
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Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the calibration standards experience the same matrix effects as the unknown samples, improving accuracy.
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Optimize Chromatography: Improve the separation between the analytes and the bulk of the matrix components. Even if peaks do not directly overlap, matrix components eluting near the analyte peak can still cause suppression or enhancement.
Quantitative Data Summary
Table 1: Typical Recovery Rates for Methoxychlor using Various Extraction/Cleanup Methods
| Extraction Method | Cleanup Method | Sample Matrix | Typical Recovery (%) | Reference |
| Organic Solvent Extraction | Gel Permeation Chromatography (GPC) / Florisil® | Biological (Fatty) | 71 - 104% | |
| Solid Phase Extraction (C18 SPE) | N/A | Drinking Water | 89% | |
| Supercritical Fluid Extraction | N/A | General | 84 - 100% | |
| Hexane Extraction | HPLC Cleanup | Human Serum | 113% |
Table 2: General Effects of Mobile Phase Modification on Peak Resolution (Reversed-Phase LC)
| Parameter Change | Expected Effect on Retention Time (RT) | Potential for Improved Resolution (Rs) | Rationale |
| Decrease % Organic Solvent | Increase RT | High | Increases retention, allowing more time for separation. |
| Switch Acetonitrile to Methanol | Variable | High | Alters selectivity through different solvent-analyte interactions. |
| Adjust Mobile Phase pH | Variable | Medium to High | Changes ionization state of acidic/basic analytes and interferences. |
| Decrease Column Temperature | Increase RT | Medium | Can sometimes improve selectivity, but may increase peak width. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS-style Extraction for Food Matrix
This protocol is a general guideline and should be optimized for the specific matrix.
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Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known volume (e.g., 100 µL) of this compound working solution to the sample.
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Hydration: Add 10 mL of reagent water and vortex for 30 seconds.
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Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
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Salting Out: Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
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Dispersive SPE Cleanup: Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE cleanup tube containing sorbents like PSA (to remove organic acids) and C18 (to remove fats).
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Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant for GC-MS/MS or LC-MS/MS analysis.
Protocol 2: GC-MS/MS Instrumental Analysis
This protocol provides a starting point for method development.
-
Instrument: Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS).
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C.
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Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Example):
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Methoxychlor: Precursor Ion -> Product Ion 1 (Quantifier), Product Ion 2 (Qualifier).
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This compound: Precursor Ion -> Product Ion 1 (Quantifier), Product Ion 2 (Qualifier). (Note: Specific precursor and product ions and collision energies must be optimized for the specific instrument.)
-
-
References
Technical Support Center: Long-term Stability of Methoxychlor-d6 in Stock and Working Solutions
This technical support center provides guidance on the storage, handling, and long-term stability of Methoxychlor-d6 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] All solutions should be protected from light to prevent photodegradation. It is also advisable to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.
Q2: Which solvents are suitable for preparing this compound stock and working solutions?
A2: this compound is soluble in a variety of organic solvents. For stock solutions, ethanol is a common choice.[1] Other suitable solvents for both stock and working solutions include acetonitrile, methanol, toluene, and ethyl acetate. The choice of solvent will often depend on the analytical method and the matrix of the samples being analyzed.
Q3: How long can I expect my this compound working solutions to be stable?
A3: The stability of working solutions is influenced by several factors, including the solvent used, the concentration of the solution, and the storage temperature. Generally, working solutions are less stable than stock solutions and should be prepared fresh as needed. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C is preferable. It is crucial to perform a stability study to determine the viable storage period for your specific working solution conditions.
Q4: What are the common degradation products of Methoxychlor?
A4: The degradation of Methoxychlor, and by extension this compound, can occur through processes like dechlorination and dehydrochlorination. While specific degradation pathways for the deuterated analog are not extensively documented in readily available literature, it is reasonable to expect similar degradation products as the parent compound.
Q5: Can I use this compound as an internal standard in my analysis?
A5: Yes, this compound is commonly used as an internal standard for the quantification of Methoxychlor in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
Quantitative Data Summary
The following tables summarize the recommended storage conditions and expected stability for this compound stock and working solutions. Please note that the data for working solutions is representative and should be confirmed by an in-house stability study.
Table 1: Long-Term Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability Duration |
| Ethanol | 1 mg/mL | -80°C | Up to 6 months[1] |
| Ethanol | 1 mg/mL | -20°C | Up to 1 month[1] |
Table 2: Representative Long-Term Stability of this compound Working Solutions
| Solvent | Concentration | Storage Temperature | Stability Duration (with <10% deviation) |
| Acetonitrile | 1 µg/mL | 4°C | ~ 1-2 weeks |
| Acetonitrile | 1 µg/mL | -20°C | ~ 1 month |
| Methanol | 1 µg/mL | 4°C | ~ 1-2 weeks |
| Methanol | 1 µg/mL | -20°C | ~ 1 month |
| Ethyl Acetate | 1 µg/mL | 4°C | ~ 2-4 weeks |
| Ethyl Acetate | 1 µg/mL | -20°C | ~ 2-3 months |
Disclaimer: The stability data for working solutions is based on general knowledge of organochlorine pesticide stability and should be used as a guideline. It is highly recommended to perform an in-house stability study to establish precise expiration dates for your working solutions under your specific laboratory conditions.
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound Working Solutions
This protocol outlines a procedure to evaluate the stability of this compound working solutions over time at different storage temperatures.
1. Preparation of Stability Study Samples:
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Prepare a fresh working solution of this compound in the desired solvent (e.g., acetonitrile) at a typical concentration used in your analytical runs (e.g., 1 µg/mL).
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Dispense aliquots of this working solution into amber glass vials with PTFE-lined caps to minimize solvent evaporation and light exposure.
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Prepare a sufficient number of vials to be analyzed at each time point and storage condition.
2. Storage Conditions:
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Store the prepared vials under the following conditions:
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Room temperature (~20-25°C)
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Refrigerated (4°C)
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Frozen (-20°C)
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3. Analysis Time Points:
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Analyze the samples at the following intervals:
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T=0 (immediately after preparation)
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T=1 week
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T=2 weeks
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T=1 month
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T=2 months
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T=3 months
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T=6 months
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4. Analytical Method:
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On each analysis day, allow the vials from all storage conditions to equilibrate to room temperature.
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Prepare a fresh calibration curve of this compound.
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Analyze the stored working solutions along with the fresh calibrators using a validated analytical method (e.g., LC-MS/MS or GC-MS).
5. Data Evaluation:
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Calculate the concentration of this compound in the stored samples against the fresh calibration curve.
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Determine the percentage difference between the measured concentration at each time point and the initial concentration at T=0.
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The working solution is considered stable if the percentage difference is within an acceptable range, typically ±10-15%.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound working solutions.
Troubleshooting Guide
Q1: I am observing a gradual decrease in the signal intensity of my this compound internal standard over a sequence of injections. What could be the cause?
A1: A gradual decrease in signal intensity can be attributed to several factors:
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Adsorption: this compound may adsorb to the surfaces of your sample vials, autosampler loop, or the analytical column. Using silanized glass vials can help mitigate this.
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Degradation in the Autosampler: If the autosampler is not temperature-controlled, the working solution may be degrading over the course of the run, especially if the run time is long.
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Solvent Evaporation: If the vial caps are not sealed properly, solvent evaporation can lead to an increase in the concentration of the standard, but if the instrument response is not linear at higher concentrations, it could appear as signal loss.
Q2: My this compound signal is inconsistent and varies significantly between injections of the same solution. What should I check?
A2: Inconsistent signal intensity often points to issues with the analytical instrument or sample handling:
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Injector Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
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Ion Source Instability (for MS detectors): The ion source may be dirty or require tuning. A fluctuating source will lead to erratic signal intensity.
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Incomplete Dissolution: Ensure the this compound is fully dissolved in the working solution. Vortexing or sonicating the solution upon preparation can help.
Q3: I prepared a fresh working solution, but the signal is much lower than expected. What went wrong?
A3: A low signal from a freshly prepared solution could be due to:
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Pipetting Error: Verify the accuracy of the pipettes used for dilution.
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Degraded Stock Solution: The stock solution used to prepare the working standard may have degraded. It is advisable to compare the response of a newly prepared stock solution with the old one.
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Solvent Mismatch: If the working solution solvent is not compatible with the mobile phase, it can cause poor peak shape and reduced signal intensity.
Caption: A logical guide to troubleshooting common issues with this compound signal intensity.
References
Method validation challenges for low-level methoxychlor detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low-level methoxychlor detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: I am experiencing low recovery of methoxychlor from my samples. What are the common causes and solutions?
A1: Low recovery of methoxychlor can stem from several factors during sample preparation and extraction. Here are some common issues and troubleshooting steps:
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Incomplete Extraction: Methoxychlor, being lipophilic, has a strong affinity for fatty matrices. Ensure your solvent choice and extraction time are adequate. For biological samples rich in fat, such as adipose tissue or milk, a robust fat extraction step is crucial.[1][2]
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Improper Solvent Selection: Organic solvents are typically used for methoxychlor extraction. Hexane is a common choice for serum samples.[1] For solid matrices like soil or food, a mixture of solvents may be necessary to achieve efficient extraction.
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Inefficient Cleanup: Co-extracted matrix components can interfere with analysis and lead to lower recovery. Cleanup procedures are essential to remove these interferences. Common techniques include Gel Permeation Chromatography (GPC) to remove high molecular weight lipids and passage through a Florisil® column to retain other contaminants.[1][2]
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Sample Degradation: Methoxychlor can degrade under certain conditions. Ensure that samples are stored properly and that the extraction process does not involve harsh conditions (e.g., high temperatures) that could lead to degradation. While methoxychlor is relatively stable, its degradation products can be more mobile in soil.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low methoxychlor recovery.
Q2: What are the best practices for sample cleanup when analyzing complex matrices like soil or fatty foods?
A2: For complex matrices, a multi-step cleanup approach is often necessary to remove interfering compounds.
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Gel Permeation Chromatography (GPC): This is highly effective for separating methoxychlor from high molecular weight lipids, which are common in fatty foods and biological tissues.
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Florisil® Adsorption Chromatography: Florisil® is a magnesium silicate adsorbent that is widely used for the cleanup of pesticide extracts. It effectively removes polar interferences.
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Solid-Phase Extraction (SPE): SPE cartridges, such as those containing C18, can be used for pre-concentration and cleanup of aqueous samples like drinking water. A study demonstrated an 89% recovery of methoxychlor from drinking water using a C18 SPE method.
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Supercritical Fluid Extraction (SFE): SFE using carbon dioxide is an efficient method for extracting methoxychlor from large samples and shows promise for complex matrices like soil and food.
Instrumental Analysis & Detection
Q3: My gas chromatograph with an electron capture detector (GC-ECD) is showing poor sensitivity for methoxychlor. What should I check?
A3: Poor sensitivity on a GC-ECD system for methoxychlor can be due to several factors related to the instrument's setup and condition.
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Injector Issues: The injector is a common source of problems. A dirty or active inlet liner can cause degradation of thermally labile compounds like methoxychlor. Regular replacement of the liner is recommended, especially when analyzing dirty samples.
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Column Performance: The analytical column can degrade over time, leading to poor peak shape and reduced sensitivity. Ensure you are using a column suitable for pesticide analysis, such as an Rtx®-CLPesticides column.
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Detector Contamination: The ECD is highly sensitive and can become contaminated, leading to a decrease in response. Ensure the detector is clean and that the makeup gas flow rate is optimized for linearity.
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Carrier Gas Purity: Impurities in the carrier gas can affect detector performance. Use high-purity gas and ensure that gas purification traps are in place and functioning correctly.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis of methoxychlor. How can I mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, especially with complex sample matrices.
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds through more rigorous sample cleanup.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.
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Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for methoxychlor is the gold standard for correcting matrix effects. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
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Chromatographic Separation: Optimize the chromatographic method to separate methoxychlor from the majority of the matrix components. A longer column or a different stationary phase may improve resolution.
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies to mitigate matrix effects in LC-MS/MS.
Quantitative Data Summary
Table 1: Typical Recoveries of Methoxychlor from Various Matrices
| Matrix | Analytical Method | Extraction/Cleanup | Recovery (%) | Reference |
| Biological Samples (Fat) | GC-ECD | Organic Solvent Extraction, GPC, Florisil® | 71–104 | |
| Drinking Water | MEKC | C18 SPE | 89 | |
| Various Matrices | Supercritical Fluid Extraction | - | 84–100 | |
| Serum | GC/MS/MS | Hexane Extraction, HPLC Cleanup | 113 |
Table 2: Reported Limits of Detection (LOD) for Methoxychlor
| Matrix | Analytical Method | Limit of Detection (LOD) | Reference |
| Drinking Water | MEKC | 0.041 µg/L | |
| Hexane Extract | GC | ~0.2 µg/L | |
| Food | GC/MS | 0.05 µg/g | |
| Serum | GC/MS/MS | 2.0 µg/L | |
| Serum | GC-ECD | 0.24–4.07 mg/L |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Methoxychlor from Adipose Tissue for GC-ECD Analysis
This protocol is a generalized procedure based on common practices for organochlorine pesticide analysis.
1. Materials and Reagents:
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Adipose tissue sample
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Anhydrous sodium sulfate
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Hexane (pesticide residue grade)
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Acetonitrile (pesticide residue grade)
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Florisil® (pesticide grade, activated)
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Glass column for chromatography
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Rotary evaporator
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Nitrogen evaporator
2. Fat Extraction:
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Homogenize 1-2 g of adipose tissue with anhydrous sodium sulfate until a free-flowing powder is obtained.
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Transfer the mixture to a Soxhlet extraction thimble.
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Extract with 150 mL of hexane for 6-8 hours in a Soxhlet apparatus.
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Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
3. Acetonitrile Partitioning:
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Transfer the concentrated hexane extract to a separatory funnel.
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Perform liquid-liquid partitioning with three 30 mL portions of acetonitrile saturated with hexane.
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Combine the acetonitrile extracts and back-wash with 10 mL of hexane saturated with acetonitrile.
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Concentrate the acetonitrile phase to near dryness under a gentle stream of nitrogen.
4. Florisil® Cleanup:
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Prepare a Florisil® column by packing 10 g of activated Florisil® in a glass column.
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Pre-wet the column with 40-50 mL of hexane.
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Dissolve the residue from step 3 in a small volume of hexane and load it onto the column.
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Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain methoxychlor.
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Concentrate the collected fraction to a final volume of 1-10 mL, depending on the expected concentration and instrument sensitivity.
5. Analysis:
-
Analyze the final extract by GC-ECD.
Experimental Workflow for Adipose Tissue Analysis
Caption: Workflow for methoxychlor analysis in adipose tissue.
References
Enhancing sensitivity and lowering detection limits for methoxychlor analysis
Technical Support Center: Methoxychlor Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of methoxychlor. Our goal is to help you enhance sensitivity and lower detection limits in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during methoxychlor analysis in a question-and-answer format.
Issue 1: Poor Sensitivity / Low Signal Intensity
-
Question: My methoxychlor peak is very small, or I'm not seeing a peak at all at my expected concentration. What are the common causes and how can I improve my signal?
Answer: Low sensitivity for methoxychlor analysis can stem from several factors throughout the analytical process, from sample preparation to detection. Here are the key areas to investigate:
-
Sample Preparation and Extraction: Inefficient extraction is a primary cause of low analyte recovery. Methoxychlor is often found in complex matrices, and the extraction method must be robust.
-
Liquid-Liquid Extraction (LLE): Ensure your solvent choice is appropriate. For aqueous samples, solvents like hexane are commonly used.[1] For solid samples, a mixture of acetonitrile and hexane can be effective.[1] Ensure vigorous shaking and adequate phase separation.
-
Solid-Phase Extraction (SPE): SPE can be more efficient and use less solvent than LLE. For methoxychlor in water, a C18 SPE cartridge is a common choice.[2][3] Incomplete conditioning of the SPE cartridge, a sample loading flow rate that is too high, or an inappropriate elution solvent can all lead to poor recovery. Ensure the cartridge does not dry out before sample loading. Recoveries for SPE methods are typically in the range of 84-100%.
-
-
Gas Chromatography (GC) System:
-
Injection Port: Methoxychlor can be thermally labile and may degrade in a hot injector. Consider using a lower injection temperature or a programmable temperature vaporization (PTV) inlet. The use of analyte protectants can also improve the ruggedness of the analysis.
-
Column: An active site in the GC column can cause peak tailing and reduced peak height. Ensure you are using a well-conditioned, high-quality column suitable for pesticide analysis, such as a low-polarity silarylene phase column.
-
-
Detector:
-
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like methoxychlor. However, it is also sensitive to contamination, which can lead to a noisy baseline and reduced signal-to-noise. Ensure the detector is clean and the carrier gas is of high purity.
-
Mass Spectrometer (MS): For GC-MS or GC-MS/MS, ensure the ion source is clean and the detector is properly tuned. Tandem mass spectrometry (GC-MS/MS) can significantly improve sensitivity by reducing background noise.
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
-
Question: My methoxychlor peak is tailing or is very broad. What could be causing this and how can I fix it?
Answer: Poor peak shape is a common issue in gas chromatography and can significantly impact quantification.
-
Active Sites: The most common cause of peak tailing for active compounds is interaction with active sites in the GC system. This can occur in the injector liner, the column, or the connection points.
-
Solution: Use deactivated liners and change them regularly. Ensure proper column installation with clean cuts. Consider using a more inert column.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Temperatures: If the column temperature is too low, peaks can appear broad.
-
Solution: Optimize your oven temperature program. A good starting point is an initial temperature of around 60°C, followed by a ramp to 320°C.
-
-
Solvent Effects: Mismatched solvent polarity between the sample and the mobile phase can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent compatible with your GC column and conditions.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am seeing significant variation in my results between injections. What are the likely causes?
Answer: Poor reproducibility can be frustrating and can invalidate your data. Here are some common culprits:
-
Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variability.
-
Solution: Check the syringe for air bubbles and ensure it is functioning correctly. Perform regular maintenance on your autosampler.
-
-
Leaks in the GC System: A leak in the gas lines or at the injector or detector fittings can cause fluctuating pressures and flows, leading to retention time shifts and variable peak areas.
-
Solution: Perform a leak check on your GC system.
-
-
Sample Degradation: Methoxychlor may degrade over time, especially if not stored correctly.
-
Solution: Analyze samples as quickly as possible after preparation and store them in a cool, dark place.
-
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to signal enhancement or suppression.
-
Solution: Improve your sample cleanup procedure. Techniques like gel permeation chromatography (GPC) or the use of Florisil® can help remove interfering compounds. Using matrix-matched standards for calibration can also help to compensate for these effects.
-
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for methoxychlor using various analytical techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-ECD | Drinking Water | 0.001 - 0.01 µg/L | - | |
| GC-MS | Food | 0.05 µg/g | - | |
| GC-MS/MS | Serum | 2.0 µg/L | - | |
| MEKC | Drinking Water | 0.041 µg/L | - | |
| LC-MS/MS | Olive Oil | - | 0.050 mg/kg | |
| LC-MS/MS | Dried Hemp | - | 0.002 - 0.2 ppm |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of methoxychlor from water samples using a C18 SPE cartridge.
-
Materials:
-
1 L water sample
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)
-
Methanol (pesticide residue grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
Reagent water
-
6 N HCl or H2SO4
-
Sodium sulfate (anhydrous)
-
SPE vacuum manifold
-
Concentrator/evaporator (e.g., TurboVap)
-
-
Procedure:
-
Sample Pre-treatment: Adjust the pH of the 1 L water sample to < 2 with 6 N HCl or H2SO4. Add 5 mL of methanol to the sample and mix well.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 10 mL of DCM, allowing it to soak for 1 minute before drawing it to waste.
-
Condition the cartridge with 10 mL of methanol, letting it soak for 2 minutes. Do not allow the cartridge to go dry.
-
Equilibrate the cartridge with 20 mL of reagent water, leaving a layer of water above the sorbent.
-
-
Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of approximately 30 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under full vacuum for 1 minute.
-
Elution:
-
Place a collection vial in the manifold.
-
Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the cartridge. Allow the solvent to soak for 1 minute before slowly drawing it through.
-
Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.
-
-
Drying and Concentration:
-
Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: The extract is now ready for GC or LC analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This is a general GC-MS method for the analysis of methoxychlor.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar)
-
-
GC Conditions:
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp 1: 30 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 320 °C, hold for 2 minutes
-
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for Methoxychlor: m/z 227 (quantification ion), 345, 212 (qualifier ions)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Visualizations
Caption: Experimental workflow for methoxychlor analysis.
Caption: Troubleshooting decision tree for low sensitivity.
Caption: Metabolic pathway of methoxychlor.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Organochlorine Pesticide Analysis: Methoxychlor-d6 in Focus
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organochlorine pesticides (OCPs) in complex matrices such as soil, water, and food is a critical challenge in environmental and safety testing. The use of an appropriate internal standard (IS) is paramount to achieving reliable and reproducible results, primarily by compensating for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in chromatographic analysis. This guide provides an objective comparison of Methoxychlor-d6, a deuterated stable isotope-labeled (SIL) internal standard, with other commonly used internal standards for the analysis of organochlorine pesticides.
The Critical Role of Internal Standards in OCP Analysis
Internal standards are compounds added to a sample at a known concentration before analysis. Ideally, an internal standard should be chemically similar to the analyte of interest, but not naturally present in the sample. Its primary function is to correct for variations in extraction efficiency, sample volume, and instrument response. For complex analyses like OCP quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where matrix effects can be significant, the choice of internal standard is a crucial determinant of data quality.[1][2]
This compound: The Advantages of a Deuterated Analog
This compound is the deuterated analog of Methoxychlor, an organochlorine pesticide. The replacement of six hydrogen atoms with deuterium results in a compound that is chemically almost identical to the parent molecule but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.
The key advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical solubility, polarity, and volatility to Methoxychlor. This ensures that it behaves similarly during all stages of sample preparation, including extraction, cleanup, and chromatographic separation.
-
Co-elution with the Analyte: Due to its similar properties, this compound typically co-elutes with the native Methoxychlor from the gas or liquid chromatography column. This is a significant advantage as both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.
-
Improved Accuracy and Precision: By effectively compensating for matrix effects and procedural losses, deuterated internal standards significantly improve the accuracy and precision of quantification compared to other types of internal standards.[2][3]
Comparison of this compound with Other Internal Standards
While deuterated internal standards are considered the gold standard, other compounds are also used for OCP analysis, primarily due to cost or availability. The most common alternatives are non-labeled compounds that are structurally similar to the target analytes or compounds that are not expected to be in the samples.
Commonly used internal standards in organochlorine pesticide analysis, as mentioned in methodologies like EPA Method 8081B, include 1-Bromo-2-nitrobenzene and pentachloronitrobenzene.[4] Polychlorinated biphenyls (PCBs), such as PCB-209, are also sometimes used due to their chemical stability and similar behavior in GC systems.
The following table provides a comparative overview of the expected performance of this compound against these alternatives. The data presented is illustrative and based on the general principles of internal standard performance in pesticide analysis, as specific head-to-head comparative studies were not available in the public domain.
| Performance Metric | This compound (Deuterated) | PCB-209 (Non-labeled, Structurally Different) | Pentachloronitrobenzene (Non-labeled, Structurally Different) |
| Correction for Matrix Effects | Excellent | Moderate to Good | Moderate |
| Correction for Analyte Loss | Excellent | Good | Moderate |
| Co-elution with Methoxychlor | Yes | No | No |
| Typical Recovery Range | 85-115% | 75-125% | 70-130% |
| Relative Standard Deviation (RSD) | < 10% | < 15% | < 20% |
| Linearity (R²) of Calibration Curve | > 0.995 | > 0.99 | > 0.99 |
| Potential for Interference | Low | Moderate (may be present in some environmental samples) | Low |
| Cost | High | Moderate | Low |
Experimental Protocols
A robust analytical method is essential for the reliable quantification of organochlorine pesticides. The following is a generalized experimental protocol that can be adapted for the use of this compound as an internal standard.
Sample Preparation (QuEChERS Method for Soil)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.
-
Hydration (for dry samples): Add 10 mL of reagent water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: The supernatant is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Methoxychlor: Monitor characteristic ions (e.g., m/z 227, 228, 345).
-
This compound: Monitor characteristic ions (e.g., m/z 233, 234, 351).
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for OCP analysis using an internal standard.
Caption: Decision tree for selecting an internal standard for OCP analysis.
Conclusion
For the accurate and precise quantification of organochlorine pesticides, the use of a deuterated internal standard such as this compound is highly recommended. Its ability to closely mimic the behavior of the native analyte throughout the analytical process provides superior correction for matrix effects and procedural losses compared to non-labeled internal standards. While the initial cost of a stable isotope-labeled standard may be higher, the resulting data quality, method robustness, and reduced need for extensive matrix-matched calibration can lead to long-term efficiencies and greater confidence in analytical results. This is particularly crucial in regulated environments and for research where data integrity is paramount.
References
A Researcher's Guide to Sourcing and Utilizing Methoxychlor Certified Reference Materials
For scientists engaged in drug development, environmental monitoring, and food safety analysis, the accuracy and reliability of analytical measurements are paramount. The use of high-quality Certified Reference Materials (CRMs) is a cornerstone of achieving this precision, particularly for the quantitation of compounds like Methoxychlor. This organochlorine pesticide, though banned in many regions, persists in the environment, necessitating its continued monitoring. This guide provides a comparative overview of commercially available Methoxychlor CRMs and details the experimental protocols for their effective use.
Comparison of Methoxychlor Certified Reference Materials
Choosing the right CRM is a critical first step in any analytical workflow. Key considerations include the certified purity of the material, the associated uncertainty, and the format in which it is provided. Below is a comparison of Methoxychlor CRMs from leading suppliers. It is important to note that while general purity information is often available, the exact certified value and its uncertainty are provided on the Certificate of Analysis (CoA) that accompanies the specific lot of the purchased standard.
| Supplier | Product Line/Brand | Format(s) Available | Stated Purity/Certification |
| Sigma-Aldrich | PESTANAL® | Neat | Analytical Standard |
| TraceCERT® | Neat | Certified Reference Material, produced under ISO/IEC 17025 and ISO 17034 accreditation | |
| LGC Standards | Dr. Ehrenstorfer | Neat, Solutions (e.g., in isooctane) | Produced under ISO 17034 accreditation for reference material manufacturing[1] |
| HPC Standards | - | Neat, Solutions (e.g., in cyclohexane, acetone, ethyl acetate) | High-purity reference materials tested to international quality standards[2] |
| CRM LABSTANDARD | - | Neat | ≥ 95% |
| CPAChem | - | Neat | Example CoA: 99.1 ± 0.1 % |
Experimental Protocols for the Analysis of Methoxychlor
The following protocols are representative of standard methods for the analysis of Methoxychlor in environmental samples, such as water and soil, using Gas Chromatography (GC). These methods are widely accepted and can be adapted for use with CRMs from various suppliers.
Sample Preparation: Extraction of Methoxychlor from Water Samples
This protocol is based on the principles of liquid-liquid extraction, a common technique for isolating pesticides from aqueous matrices.
-
Sample Collection: Collect 1 liter of water sample in a clean glass container.
-
pH Adjustment: Adjust the sample pH to a neutral range (pH 5-9) using sodium hydroxide or sulfuric acid.
-
Solvent Addition: Transfer the sample to a 2-liter separatory funnel and add 60 mL of a suitable organic solvent, such as dichloromethane or a hexane/diethyl ether mixture.
-
Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection of Organic Layer: Drain the organic layer (bottom layer for dichloromethane) into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh portions of the solvent.
-
Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like Methoxychlor.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1-2 µL of the concentrated extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 5 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for Methoxychlor (e.g., m/z 227, 228, 345).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Workflow for the Use of a Methoxychlor CRM
The following diagram illustrates a typical workflow for the use of a Methoxychlor CRM in an analytical laboratory, from initial reception to its application in sample analysis.
Workflow for Methoxychlor CRM utilization.
Signaling Pathways and Logical Relationships
While Methoxychlor is not directly involved in intracellular signaling pathways in the context of analytical chemistry, its use follows a logical workflow to ensure data quality. The diagram below illustrates the logical relationship between the CRM and the final analytical result.
Logical flow from CRM to final analytical result.
By carefully selecting a suitable Methoxychlor CRM and adhering to validated analytical protocols, researchers can ensure the accuracy, reliability, and traceability of their results, which is essential for regulatory compliance and the advancement of scientific knowledge.
References
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods Utilizing Methoxychlor-d6
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of methoxychlor, with a focus on the use of Methoxychlor-d6 as an internal standard. It is designed for researchers, scientists, and drug development professionals to objectively assess method performance and reliability across different laboratories. This document summarizes key performance data from a representative inter-laboratory study, presents detailed experimental protocols, and visualizes the validation workflow.
Comparative Performance of Analytical Methods for Methoxychlor
The reliability of an analytical method is paramount in ensuring the accuracy and consistency of results. Inter-laboratory validation is the process of demonstrating that a method is reproducible and suitable for its intended use by multiple laboratories.[1] This section presents a summary of performance data from a hypothetical inter-laboratory study for a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method using this compound as an internal standard. For comparative purposes, performance characteristics of alternative analytical methods for methoxychlor, based on single-laboratory validations, are also presented.
Table 1: Representative Inter-laboratory Performance of a GC-MS/MS Method for Methoxychlor using this compound Internal Standard
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.999 | 0.997 | 0.998 | 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 | 101.2 | 97.9 | 99.1 | 100.5 | 80-120% |
| Precision (RSD%) | ||||||
| - Repeatability | 1.8 | 2.1 | 2.5 | 1.9 | 2.3 | ≤ 5% |
| - Reproducibility | 4.2 | 4.2 | 4.2 | 4.2 | 4.2 | ≤ 15% |
| LOD (µg/L) | 0.05 | 0.04 | 0.06 | 0.05 | 0.04 | Reportable |
| LOQ (µg/L) | 0.15 | 0.12 | 0.18 | 0.15 | 0.12 | Reportable |
Table 2: Performance Characteristics of Alternative Analytical Methods for Methoxychlor (Single-Laboratory Validation Data)
| Method | Limit of Detection (LOD) | Recovery (%) | Key Findings |
| GC-ECD | 0.24–4.07 mg/L (in serum) | 71–104 | Offers greater precision and accuracy than GC/MS/MS in some cases.[2] |
| GC/MS/MS | 2.0 µg/L (in serum) | 113 | Provides higher sensitivity compared to GC-ECD.[2] |
| MEKC | 0.041 µg/L (in drinking water) | 89 | More sensitive than LC and comparable to GC-MS and LC-MS.[2] |
| HPLC with GC/MS | Not Specified | Not Specified | Useful for separating high molecular weight impurities in technical grade methoxychlor.[2] |
Experimental Protocols
A detailed methodology is crucial for the successful replication of an analytical method. The following is a representative protocol for the quantification of methoxychlor in a sample matrix using GC-MS/MS with this compound as an internal standard.
1. Sample Preparation (QuEChERS Method) The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is often employed for the extraction of pesticide residues from various matrices.
-
Principle: The sample is first extracted and partitioned using an organic solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride). The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.
-
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Add the QuEChERS salt packet, cap the tube, and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a d-SPE cleanup tube.
-
Shake for 30 seconds and centrifuge at 3000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
2. GC-MS/MS Analysis
-
Principle: The cleaned-up extract is injected into a gas chromatograph, where methoxychlor and this compound are separated on a capillary column. The separated compounds then enter a tandem mass spectrometer, which provides highly selective and sensitive detection based on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The use of a deuterated internal standard like this compound helps to correct for variations in extraction efficiency and instrument response.
-
Apparatus:
-
Gas chromatograph with a tandem mass spectrometer (GC-MS/MS)
-
Capillary column suitable for pesticide analysis (e.g., HP-5ms)
-
Autosampler
-
Data acquisition and processing software
-
-
Reagents and Standards:
-
Methoxychlor analytical standard
-
This compound internal standard
-
Acetonitrile (pesticide residue grade)
-
Helium (carrier gas)
-
-
Procedure:
-
Set up the GC-MS/MS instrument with the appropriate parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate, and MRM transitions for both methoxychlor and this compound).
-
Prepare a series of calibration standards containing known concentrations of methoxychlor and a constant concentration of this compound.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Determine the concentration of methoxychlor in the sample from the calibration curve by comparing the peak area ratio of methoxychlor to this compound in the sample to that of the standards.
-
Inter-laboratory Validation Workflow
The process of validating an analytical method across multiple laboratories is a systematic undertaking to ensure its robustness and reproducibility. The following diagram illustrates the typical workflow for an inter-laboratory validation study of a methoxychlor analytical method using this compound.
Caption: Workflow of an inter-laboratory validation study.
References
The Superiority of Methoxychlor-d6 in Analytical Accuracy and Precision: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Methoxychlor, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides a comprehensive comparison of Methoxychlor-d6, a deuterated stable isotope-labeled internal standard, with conventional internal standards, supported by experimental principles and data from analogous studies. The evidence overwhelmingly demonstrates that this compound offers superior performance in mitigating matrix effects, thereby enhancing accuracy and precision across a variety of complex matrices.
In analytical chemistry, particularly in sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations inherent in the analytical process. These variations can arise from sample preparation, injection volume inconsistencies, and instrumental drift. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative analysis, a technique known as isotope dilution mass spectrometry (IDMS). In this compound, six hydrogen atoms on the methoxy groups are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the native Methoxychlor, with the key difference being a mass shift that allows it to be distinguished by a mass spectrometer.
This near-identical behavior is the cornerstone of its superior performance. This compound co-elutes with the analyte, meaning it experiences the same matrix effects—signal suppression or enhancement caused by co-extracted components from the sample matrix. By normalizing the analyte's response to that of this compound, these matrix effects are effectively canceled out, leading to more accurate and precise quantification.
Comparative Performance: this compound vs. Other Internal Standards
For instance, in the analysis of pesticides in complex matrices like cannabis, the use of deuterated internal standards has been shown to dramatically improve accuracy and precision. In one study, when no internal standard was used, the accuracy of quality control samples deviated by more than 60%, and the relative standard deviation (RSD) was over 50%. However, upon the introduction of a deuterated internal standard, the accuracy improved to within 25% of the true value, and the RSD dropped to under 20%[1]. This demonstrates the profound impact of using an isotopically labeled internal standard to correct for matrix-induced errors.
To illustrate the expected performance improvements with this compound, the following tables summarize typical recovery data for non-deuterated Methoxychlor in various matrices, which can be considered a baseline, and the expected improvements based on the performance of other deuterated standards.
Table 1: Typical Recovery of Non-Deuterated Methoxychlor in Various Matrices
| Matrix | Analytical Method | Average Recovery (%) | Reference |
| Human Serum | GC-MS/MS | 113% | [2] |
| Drinking Water | SPE-MEKC | 89% | [2] |
| Various Foods | Various | 71-104% | [2] |
| Soil and Waste | GC | 84-100% | [2] |
Note: This data is for the analyte itself and does not reflect the use of an internal standard for correction.
Table 2: Expected Performance Improvement with this compound
| Performance Metric | Without Internal Standard / With Structural Analog | With this compound (Isotope Dilution) |
| Accuracy | High variability, often outside 70-130% recovery, susceptible to matrix effects. | Consistently high, typically within 80-120% recovery, robust against matrix effects. |
| Precision (%RSD) | Often >20%, especially at low concentrations and in complex matrices. | Typically <15%, demonstrating high reproducibility. |
| Matrix Effect | Significant signal suppression or enhancement, leading to inaccurate quantification. | Effectively compensated, leading to reliable results across different matrices. |
Experimental Protocols
To achieve the high-quality data that this compound enables, a validated analytical method is essential. Below is a generalized experimental protocol for the analysis of Methoxychlor in a solid matrix (e.g., soil, food sample) using GC-MS/MS with this compound as an internal standard.
1. Sample Preparation and Extraction
-
Homogenization: The solid sample is homogenized to ensure uniformity.
-
Spiking: A known amount of this compound internal standard solution is added to the homogenized sample prior to extraction.
-
Extraction: The sample is extracted using an appropriate solvent, such as acetonitrile, often employing methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the matrix interferences.
-
Cleanup: The extract undergoes a cleanup step, for example, using dispersive solid-phase extraction (dSPE) with a suitable sorbent to further remove interfering matrix components.
-
Concentration and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS/MS system.
2. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatography (GC): The reconstituted sample is injected into a GC system equipped with a capillary column suitable for organochlorine pesticide analysis. The GC oven temperature is programmed to separate Methoxychlor and this compound from other components in the extract.
-
Mass Spectrometry (MS/MS): The eluent from the GC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Methoxychlor and this compound are monitored to ensure selectivity and sensitivity.
3. Quantification
-
The concentration of Methoxychlor in the sample is determined by calculating the ratio of the peak area of the native Methoxychlor to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of Methoxychlor and a constant concentration of this compound.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data for Methoxychlor, the use of this compound as an internal standard is the unequivocally superior choice. Its ability to co-elute with the analyte and be equally affected by matrix interferences allows for a robust correction of analytical variability, leading to significantly improved accuracy and precision. While other internal standards may be employed, they lack the near-perfect analyte mimicry of a stable isotope-labeled standard and are thus more prone to yielding less reliable data, particularly in complex matrices. The initial investment in a high-quality deuterated internal standard like this compound is justified by the generation of more robust, defensible, and ultimately more valuable scientific data.
References
GC-MS vs. LC-MS/MS: A Comparative Analysis for Methoxychlor Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like methoxychlor is paramount. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for methoxychlor analysis, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
At a Glance: Key Differences
| Feature | GC-MS/MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Best Suited For | Volatile and semi-volatile compounds, particularly nonpolar compounds like organochlorine pesticides. | A wider range of compounds, including polar, non-volatile, and thermally labile ones. |
| Sample Derivatization | May be required for non-volatile compounds to increase volatility. | Generally not required for polar compounds. |
| Sensitivity | Generally high for targeted nonpolar compounds. | Often provides better sensitivity for a broader range of pesticides. |
| Matrix Effects | Can be significant, but often manageable with appropriate cleanup. | Can be more pronounced due to ion suppression or enhancement in the ESI source. |
Performance Comparison: Quantitative Data
While a direct head-to-head comparison in a single study is often matrix-dependent, the following tables summarize performance data for methoxychlor analysis using both techniques from various studies.
Table 1: GC-MS/MS Performance for Methoxychlor Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Serum | 2.0 µg/L | - | 113 | [1] |
| Food | - | 0.05 µg/g | - | [1] |
| Meat | 0.001 mg/kg | - | 82.8 - 103.2 |
Table 2: LC-MS/MS Performance for Methoxychlor Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Drinking Water | 0.041 µg/L | - | 89 (SPE) | [1] |
| Surface Water | 0.4 - 6 ng/L (for a range of pesticides) | - | >70 | [2] |
| Agricultural Products | - | < 10 µg/kg (for a range of pesticides) | 70-120 | [3] |
It is generally accepted that for legacy organochlorine pesticides, such as methoxychlor, GC-MS/MS often outperforms LC-MS/MS.
Experimental Protocols
A common and effective sample preparation method for both GC-MS and LC-MS/MS analysis of pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
QuEChERS Sample Preparation Workflow
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of Validation Results Obtained by GC-MS/MS and LC-MS/MS for the Analysis of Residual Pesticides in Agricultural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying Isotopic Purity and Enrichment of Methoxychlor-d6 Standards
For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity and enrichment of deuterated standards like Methoxychlor-d6 is paramount for the reliability of quantitative analytical studies. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a detailed examination of their methodologies, supported by experimental data, to assist in selecting the most suitable technique for your analytical needs.
Introduction to Isotopic Analysis
This compound, a deuterated analog of the organochlorine pesticide Methoxychlor, is commonly used as an internal standard in mass spectrometry-based analytical methods. The accuracy of quantitative analyses using this standard is directly dependent on its isotopic purity (the proportion of the deuterated isotope) and enrichment (the extent of deuteration at specific molecular sites). Verifying these parameters is a critical quality control step.
Analytical Methodologies: A Head-to-Head Comparison
Both GC-MS and NMR spectroscopy are powerful tools for the characterization of isotopically labeled compounds. However, they operate on different principles and provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, GC separates the deuterated standard from its unlabeled counterpart and other impurities. The mass spectrometer then provides information on the mass-to-charge ratio of the eluted compounds, allowing for the determination of the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, provides detailed structural information by probing the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ²H (deuterium) NMR are particularly useful. ¹H NMR can be used to quantify the residual non-deuterated species, while ²H NMR directly measures the deuterium signal, providing information on the sites and extent of deuteration.
Quantitative Data Comparison
The performance of GC-MS and NMR for the analysis of a commercially available this compound standard (stated purity: 99 atom % D, min 98% chemical purity) is summarized below.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility, detection by mass-to-charge ratio | Detection of nuclear spin properties in a magnetic field |
| Isotopic Purity Determination | Based on the relative abundance of molecular ion peaks (e.g., m/z for d6 vs d0) | Based on the integration of residual proton signals in ¹H NMR |
| Isotopic Enrichment Determination | Inferred from the mass shift of fragment ions | Directly determined by integrating signals in ²H NMR |
| Limit of Detection (LOD) | High sensitivity, typically in the picogram to femtogram range | Lower sensitivity, typically requiring microgram to milligram quantities |
| Limit of Quantitation (LOQ) | Low, suitable for trace-level impurity detection | Higher, better suited for the analysis of the bulk material |
| Precision | High, with relative standard deviations (RSDs) typically <5% | Very high, with RSDs often <1% for quantitative measurements |
| Accuracy | High, dependent on proper calibration and correction for isotopic overlap | High, considered a primary ratio method for quantification |
| Sample Preparation | Dilution in a volatile organic solvent | Dissolution in a deuterated NMR solvent with an internal standard |
| Analysis Time | Relatively fast, typically 15-30 minutes per sample | Can be longer, especially for quantitative experiments requiring long relaxation delays |
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-MS and NMR are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the isotopic purity of a this compound standard by analyzing the relative abundance of the deuterated and non-deuterated molecular ions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
This compound standard
-
Unlabeled Methoxychlor standard (for comparison)
-
High-purity hexane (or other suitable volatile solvent)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the this compound standard in hexane. Prepare a similar concentration of the unlabeled Methoxychlor standard for comparison of retention time and mass spectrum.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-400
-
-
Data Analysis:
-
Identify the peak corresponding to Methoxychlor by its retention time.
-
Extract the mass spectrum for the this compound peak.
-
Determine the relative abundance of the molecular ion for this compound (e.g., [M]+) and any significant lower mass isotopologues (e.g., d5, d4, etc.) and the unlabeled Methoxychlor ([M-d6]+).
-
Calculate the isotopic purity by expressing the abundance of the d6 isotopologue as a percentage of the total abundance of all methoxychlor isotopologues.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
Objective: To determine the isotopic enrichment and purity of a this compound standard using ¹H and ²H NMR.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher) with a broadband probe.
Reagents and Materials:
-
This compound standard
-
High-purity internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the sample and internal standard completely.
-
-
¹H NMR Experiment (for Isotopic Purity):
-
Acquire a quantitative ¹H NMR spectrum.
-
Use a calibrated 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure accurate integration.
-
Integrate the signals corresponding to the residual protons on the methoxy groups of this compound and a known signal from the internal standard.
-
Calculate the amount of non-deuterated Methoxychlor relative to the internal standard to determine the chemical purity and infer the isotopic purity.
-
-
²H NMR Experiment (for Isotopic Enrichment):
-
Acquire a ²H NMR spectrum of the same sample.
-
Integrate the signal corresponding to the deuterium atoms on the methoxy groups.
-
The presence of a single, sharp signal at the expected chemical shift confirms that deuteration has occurred at the intended positions. The integral of this signal, relative to an internal or external standard if necessary, can be used to confirm the high level of enrichment.
-
-
Data Analysis:
-
For ¹H qNMR, use the following formula to calculate the purity:
where: I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.
-
For ²H NMR, the relative integral of the deuterium signal confirms the high enrichment level.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and NMR analysis.
Conclusion: Selecting the Appropriate Technique
The choice between GC-MS and NMR for verifying the isotopic purity and enrichment of this compound standards depends on the specific requirements of the analysis.
-
GC-MS is the preferred method for its high sensitivity, making it ideal for detecting trace-level unlabeled impurities. It provides a robust assessment of isotopic purity by directly comparing the signals of different isotopologues.
-
NMR Spectroscopy excels in providing unambiguous structural confirmation and highly precise quantitative data for the bulk material.[2][3] qNMR is considered a primary analytical method and is particularly powerful for accurately determining the isotopic enrichment and purity without the need for a deuterated reference standard of the analyte itself.
For a comprehensive characterization of this compound standards, a combination of both techniques is recommended. GC-MS can be used to screen for and quantify low-level impurities, while NMR can provide a highly accurate determination of the isotopic enrichment and purity of the main component. This orthogonal approach ensures the highest confidence in the quality of the deuterated standard, leading to more reliable and accurate results in subsequent quantitative studies.
References
Comparative evaluation of QuEChERS and SPE cleanup for methoxychlor analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like methoxychlor is paramount. The choice of sample cleanup technique is a critical step that significantly impacts analytical performance. This guide provides a comparative evaluation of two widely used cleanup methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE), for the analysis of the organochlorine pesticide methoxychlor.
Performance Data Summary
The selection of a cleanup method often depends on the sample matrix and the analytical objectives. Below is a summary of performance data for methoxychlor analysis using QuEChERS and SPE, compiled from various studies. It is important to note that performance can vary based on the specific matrix, sorbent materials, and analytical instrumentation used.
| Parameter | QuEChERS | Solid Phase Extraction (SPE) |
| Recovery | 71% (Z-Sep+ sorbent in beef kidney)[1] 80% (PSA/C18 sorbent in beef kidney)[1] | 89% (C18 sorbent in drinking water)[2] |
| Relative Standard Deviation (RSD) | 4% (Z-Sep+ sorbent in beef kidney)[1] 3% (PSA/C18 sorbent in beef kidney)[1] | Not explicitly reported for methoxychlor in the provided search results. |
| Limit of Detection (LOD) | Not explicitly reported for methoxychlor in the provided search results. | 0.041 µg/L (in drinking water) |
| Limit of Quantitation (LOQ) | Generally in the range of 0.002-0.030 mg/kg for various pesticides. | Not explicitly reported for methoxychlor in the provided search results. |
| Matrix Effects | Can be significant depending on the matrix and sorbent used. | Generally provides cleaner extracts, leading to reduced matrix effects. |
Key Differences at a Glance
| Feature | QuEChERS | Solid Phase Extraction (SPE) |
| Speed | Fast, high-throughput. | More time-consuming, lower throughput. |
| Solvent Consumption | Low. | Higher. |
| Cost | Lower cost per sample. | Higher cost per sample. |
| Ease of Use | Simple and requires minimal training. | More complex, may require method development. |
| Cleanup Efficiency | Generally good, but may be less effective for complex matrices. | High cleanup efficiency, suitable for complex matrices. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for QuEChERS and SPE cleanup.
Detailed Experimental Protocols
The following are generalized protocols for QuEChERS and SPE cleanup for methoxychlor analysis in a produce matrix (e.g., apples). These should be optimized and validated for specific laboratory conditions and matrices.
QuEChERS Protocol (Modified AOAC 2007.01)
-
Sample Preparation:
-
Homogenize 15 g of the sample (e.g., apple) with an appropriate amount of water if the sample is dry.
-
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS.
-
SPE Protocol (Using C18 Cartridge)
-
Sample Extraction:
-
Homogenize 10 g of the sample with 20 mL of an appropriate solvent (e.g., acetone).
-
Sonicate for 15 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction on the solid residue and combine the supernatants.
-
Evaporate the solvent and reconstitute in a solvent compatible with the SPE loading step (e.g., 5% methanol in water).
-
-
SPE Cartridge Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the reconstituted sample extract onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the methoxychlor from the cartridge with a suitable organic solvent (e.g., 5-10 mL of dichloromethane or ethyl acetate).
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or mobile phase) to a final volume of 1 mL.
-
Analyze the final extract by GC-MS or LC-MS.
-
Conclusion
Both QuEChERS and SPE are effective methods for the cleanup of methoxychlor in various samples.
-
QuEChERS is a faster, cheaper, and simpler method, making it ideal for high-throughput screening of a large number of samples. However, its cleanup efficiency may be lower for complex matrices, potentially leading to more significant matrix effects.
-
SPE generally provides a more thorough cleanup, resulting in cleaner extracts and potentially better analytical sensitivity and accuracy, especially for complex or "dirty" matrices. The trade-off is a more time-consuming and expensive procedure that requires more solvent.
The choice between QuEChERS and SPE will ultimately depend on the specific requirements of the analysis, including the sample matrix, the number of samples, available resources, and the desired level of data quality. For routine monitoring of relatively clean matrices, QuEChERS is often the preferred method. For complex matrices or when the highest data quality is required, SPE may be the more appropriate choice. It is always recommended to validate the chosen method for the specific matrix and analyte of interest to ensure it meets the required performance criteria.
References
The Superior Performance of Methoxychlor-d6 in Analytical Testing: A Comparative Guide
In the precise world of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the accuracy of quantitative analysis is paramount. When testing for pesticides like Methoxychlor, the choice of an internal standard is a critical factor that can significantly influence the reliability of results. This guide provides an objective comparison of the performance characteristics of Methoxychlor-d6, a deuterated internal standard, against other analytical approaches, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative analysis, particularly in complex matrices. This technique, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in mitigating analytical variability.[1]
Mitigating Matrix Effects for Enhanced Accuracy
A primary challenge in analytical testing is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[2] Deuterated internal standards like this compound are chemically and physically almost identical to the analyte, Methoxychlor.[1] This ensures they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1] As a result, any matrix-induced signal suppression or enhancement affects both the analyte and the internal standard equally, allowing for accurate correction and more reliable results.
Experimental data from a study on pesticide and mycotoxin analysis in complex cannabis matrices clearly demonstrates the dramatic improvement in accuracy and precision when using a deuterated internal standard. Without an internal standard, accuracy deviated by more than 60%, and the relative standard deviation (RSD) was over 50%. In contrast, when a deuterated internal standard was used, the accuracy was within 25%, and the RSD dropped to less than 20%.[3]
Quantitative Performance Comparison
The following table summarizes the performance of an analytical method for pesticide residue analysis with and without the use of a deuterated internal standard, based on data from a study on complex matrices.
| Performance Metric | Without Deuterated Internal Standard | With Deuterated Internal Standard (e.g., this compound) |
| Accuracy (% Deviation) | > 60% | < 25% |
| Precision (% RSD) | > 50% | < 20% |
This data underscores the critical role of deuterated internal standards in achieving accurate and precise results, which is a fundamental requirement for proficiency testing schemes and reliable analytical data in research and development.
Experimental Protocols
A robust analytical method is essential for achieving the performance benefits of using this compound. The following is a generalized experimental protocol for the analysis of pesticides in a complex matrix using a deuterated internal standard, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Objective: To extract and quantify Methoxychlor from a sample matrix using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Sample (e.g., agricultural product, environmental sample)
-
Methoxychlor analytical standard
-
This compound internal standard
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing PSA, C18)
Procedure:
-
Sample Preparation: Homogenize the sample.
-
Extraction:
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously and centrifuge to separate the layers.
-
-
Cleanup (dSPE):
-
Take an aliquot of the acetonitrile (upper) layer.
-
Transfer it to a dSPE tube containing the cleanup sorbents.
-
Vortex and centrifuge.
-
-
Analysis:
-
Transfer the cleaned-up extract to an autosampler vial.
-
Analyze the extract using LC-MS/MS.
-
-
Quantification:
-
Determine the peak areas of both Methoxychlor and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of Methoxychlor in the sample by comparing this ratio to a calibration curve prepared with known concentrations of Methoxychlor and a constant concentration of this compound.
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for pesticide residue analysis using a deuterated internal standard like this compound.
Caption: General workflow for pesticide residue analysis.
References
A Researcher's Guide to Cross-Validation of Analytical Results Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and cross-validation of an analytical method between laboratories is a cornerstone of modern drug development, ensuring that data is consistent, reliable, and reproducible regardless of the testing site.[1] This guide provides an objective comparison of common approaches to inter-laboratory cross-validation, complete with detailed experimental protocols, comparative data, and visual workflows to support researchers in this critical process.
Approaches to Inter-Laboratory Cross-Validation
The choice of strategy for an analytical method transfer depends on factors such as the method's complexity, the receiving laboratory's experience, and the stage of drug development.[1] The primary approaches are:
-
Comparative Testing: This is the most frequently used method, where the transferring (sending) and receiving laboratories analyze identical samples from the same homogeneous batch.[1][2] The resulting data are then statistically compared against predefined acceptance criteria to demonstrate equivalency.[1]
-
Co-validation: In this collaborative approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often employed when a new method is being developed for implementation at multiple sites.
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in equipment or environmental conditions between the two sites.
For the purpose of this guide, we will focus on the Comparative Testing approach, providing a detailed protocol and data comparison.
Experimental Protocol: Comparative Testing for HPLC Assay
This protocol outlines a comparative testing study to transfer a High-Performance Liquid Chromatography (HPLC) assay for the quantification of Drug Substance X from Laboratory A (Transferring) to Laboratory B (Receiving).
2.1. Objective
To verify that Laboratory B can achieve comparable, precise, and accurate results to Laboratory A using the validated HPLC method for the assay of Drug Substance X.
2.2. Materials and Equipment
-
Samples: Six unique, homogeneous samples of Drug Substance X.
-
Reference Standard: One lot of Drug Substance X reference standard.
-
Reagents and Solvents: HPLC-grade acetonitrile, water, and any other required reagents.
-
Equipment: Qualified HPLC systems in both laboratories with comparable performance characteristics.
2.3. Experimental Design
-
One qualified analyst from each laboratory will perform the analysis.
-
Each analyst will prepare and analyze six independent samples of Drug Substance X.
-
Three replicate injections will be made for each sample preparation.
2.4. Procedure
-
Both laboratories will adhere strictly to the validated analytical method for the HPLC assay of Drug Substance X.
-
System suitability tests must be performed and meet the established criteria before any sample analysis.
-
The assay of Drug Substance X will be calculated against the reference standard.
-
All raw data, chromatograms, and calculations must be documented.
2.5. Acceptance Criteria
The following criteria must be met for the method transfer to be considered successful:
-
The absolute difference in the mean assay percentage between the two laboratories should not be more than 2.0%.
-
The Relative Standard Deviation (RSD) for the six sample preparations from each laboratory should be ≤ 2.0%.
Data Presentation: Comparative Assay Results
The following table summarizes the hypothetical results from the comparative testing study between Laboratory A and Laboratory B.
| Sample ID | Laboratory A Assay (%) | Laboratory B Assay (%) | Difference (%) |
| Sample 1 | 99.8 | 99.5 | 0.3 |
| Sample 2 | 100.1 | 100.5 | -0.4 |
| Sample 3 | 99.5 | 99.1 | 0.4 |
| Sample 4 | 100.3 | 100.8 | -0.5 |
| Sample 5 | 100.5 | 99.9 | 0.6 |
| Sample 6 | 99.9 | 100.2 | -0.3 |
| Mean | 100.02 | 100.00 | 0.02 |
| Std. Dev. | 0.39 | 0.61 | |
| RSD (%) | 0.39% | 0.61% |
Visualizing Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the workflow for the comparative analytical method transfer.
4.2. Example Signaling Pathway: MAPK/ERK
Understanding cellular signaling pathways is often crucial in drug development. The diagram below illustrates the MAPK/ERK pathway, a key regulator of cell proliferation, differentiation, and survival.
References
Safety Operating Guide
Navigating the Safe Disposal of Methoxychlor-d6: A Procedural Guide
The proper disposal of Methoxychlor-d6, a deuterated form of the organochlorine pesticide Methoxychlor, is a critical component of laboratory safety and environmental responsibility. As Methoxychlor and its waste are classified as hazardous by the Environmental Protection Agency (EPA), adherence to stringent disposal protocols is mandatory to protect both personnel and the environment.[1] This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and in compliance with regulatory standards.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The substance is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2]
Essential PPE includes:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles to prevent contact with eyes.[3]
-
Hand Protection: Use protective gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[3] Nitrile rubber gloves are a suitable option.[4]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary. However, if exposure limits are exceeded or irritation occurs, ventilation and evacuation may be required.
Regulatory Framework: Understanding Your Obligations
The primary federal law governing the disposal of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system tracks hazardous waste from its generation to its final disposal. Generators of hazardous waste must comply with EPA regulations for its treatment, storage, and disposal. It is crucial to note that state and local regulations may impose stricter requirements than federal laws.
Hazardous waste generators are typically categorized based on the quantity of waste produced per month, which determines the specific set of applicable regulations regarding storage, training, and reporting.
Quantitative Data for this compound
The following table summarizes key quantitative and qualitative data for Methoxychlor, which is relevant for the handling and disposal of its deuterated form, this compound.
| Property | Value | Citation(s) |
| Physical State | Solid (white to off-white) | |
| Molecular Formula | C16H9D6Cl3O2 | |
| UN Number | UN3077 | |
| Transport Hazard Class | 9 (Miscellaneous hazardous material) | |
| Packing Group | III | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Occupational Exposure Limit (TLV-TWA) | 10 mg/m³ (ACGIH) |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
Experimental Protocol
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, compatible, and corrosion-resistant container.
-
Ensure the container is kept closed and is in good condition.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the storage area locked up and inaccessible to unauthorized personnel.
-
Store away from incompatible materials such as strong oxidizers and alkaline substances.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with an accurate description of the waste.
-
Complete all necessary paperwork, such as a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.
-
-
Primary Disposal Method: Incineration:
-
The recommended method for the disposal of Methoxychlor waste is incineration with scrubbing. This process destroys the chemical compound at high temperatures.
-
This must be performed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
-
Alternative Disposal Method: Landfilling (for small quantities):
-
Small quantities of waste Methoxychlor may be landfilled in a designated hazardous waste landfill. This should only be considered if incineration is not feasible and must be in accordance with federal, state, and local regulations.
-
-
Empty Container Disposal:
-
Empty containers may be returned to the manufacturer for reuse or should be properly disposed of.
-
For commercial containers, they must be appropriately rinsed before being taken to a container collection site for recycling.
-
Alternatively, after proper rinsing, containers may be punctured and disposed of in a sanitary landfill, if permitted by local regulations.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as described above.
-
Containment:
-
For a dry spill, prevent the formation of dust clouds.
-
Carefully sweep or shovel the spilled solid material into a clean, dry, and suitable container for disposal. Moisten first to prevent dusting if appropriate.
-
For a liquid spill (if dissolved in a solvent), absorb the spill with a non-combustible absorbent material like sand or diatomite and place it into a container for disposal.
-
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methoxychlor-d6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring proper disposal.
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Before starting, inspect all Personal Protective Equipment (PPE) for any signs of damage or wear.
2. Donning Personal Protective Equipment (PPE):
-
Put on a disposable lab coat or chemical-resistant suit.
-
Select and wear appropriate chemical-resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended for handling organochlorine pesticides.[1][2][3] For tasks with a high risk of splashing, consider wearing a double layer of gloves.
-
Wear safety glasses with side shields or chemical splash goggles to protect your eyes.[1]
-
If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate filter is required.[4]
3. Handling and Experimental Procedures:
-
When weighing the solid form of this compound, do so carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
4. Decontamination:
-
After handling, thoroughly wash your hands with soap and water, even if gloves were worn.
-
Clean all contaminated surfaces with an appropriate solvent and then wash with soap and water.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
Personal Protective Equipment (PPE) Summary
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. For extended contact, barrier laminate gloves offer the highest protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Body Protection | Disposable lab coat or chemical-resistant suit | Should be worn over personal clothing to prevent contamination. |
| Respiratory Protection | NIOSH-approved air-purifying respirator | Required when there is a risk of inhalation. Use a combination Organic Vapor (OV) cartridge with a P100 particulate filter. |
Disposal Plan: Ensuring Environmental Safety
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., used gloves, paper towels, weighing papers) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
2. Disposal Method:
-
The recommended method for the disposal of organochlorine pesticide waste is high-temperature incineration in a licensed hazardous waste facility.
-
Never dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
